Furo[3,2-b]pyridin-3-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H5NO2 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
furo[3,2-b]pyridin-3-ol |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-4,9H |
InChI Key |
SUBXLOKQXGROGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CO2)O)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-b]pyridin-3-ol, a heterocyclic organic compound, and its derivatives are of growing interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties, structure, and known biological context of the furo[3,2-b]pyridine core. This document consolidates available data on its physicochemical properties, provides a plausible synthetic route, and explores the known biological activities of the parent scaffold, which is a key pharmacophore in the development of kinase inhibitors and modulators of the Hedgehog signaling pathway.
Core Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a furan ring fused to a pyridine ring. A key characteristic of this molecule is the existence of a tautomeric equilibrium between the enol form (this compound) and the keto form (Furo[3,2-b]pyridin-3(2H)-one). This tautomerism is a critical determinant of its chemical reactivity and biological interactions.
Structural and Physicochemical Data
Quantitative data for this compound is limited. However, data for the parent compound, Furo[3,2-b]pyridine, provides a baseline for its general characteristics.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Alternate Name | Furo[3,2-b]pyridin-3(2H)-one | Advanced ChemBlocks[1] |
| CAS Number | 119293-03-7 | Advanced ChemBlocks[1] |
| Molecular Formula | C₇H₅NO₂ | Advanced ChemBlocks[1] |
| Molecular Weight | 135.12 g/mol | Advanced ChemBlocks[1] |
| SMILES | O=C1CO/C2=C/C=C\N=C\12 (keto form) | Advanced ChemBlocks[1] |
| InChI Key | (for parent Furo[3,2-b]pyridine) YRTCKZIKGWZNCU-UHFFFAOYSA-N | Human Metabolome Database |
Table 1: Identifiers for this compound and its Tautomer.
| Property | Predicted Value (for Furo[3,2-b]pyridine) | Source |
| logP | 1.3 - 1.44 | Human Metabolome Database |
| pKa (Strongest Basic) | 3.33 | Human Metabolome Database |
| Water Solubility | -1 (logS) | Human Metabolome Database |
Tautomerism
The equilibrium between the -ol and -one forms is a significant structural feature. The following diagram illustrates this tautomeric relationship.
Experimental Protocols: Synthesis of the Furo[3,2-b]pyridine Core
References
Furopyridines: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furopyridines, a class of heterocyclic compounds formed by the fusion of a furan and a pyridine ring, represent a significant area of interest in medicinal chemistry. The six possible isomers, arising from the different fusion patterns of the two rings, each possess distinct electronic and chemical properties, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the discovery and history of furopyridine compounds, detailing the seminal synthetic methodologies, key biological findings, and their progression towards therapeutic applications.
Furopyridines can be broadly categorized into two groups based on their structural analogy to other well-known bicyclic systems: the quinoline analogues, which include the [b]-fused systems (furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,4-b]pyridine), and the isoquinoline analogues, which comprise the [c]-fused systems (furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[3,4-c]pyridine). The interest in these scaffolds stems from their potential to act as isosteres of quinolines and isoquinolines, which are prevalent in numerous biologically active compounds, and the unique electronic interplay between the π-deficient pyridine ring and the π-excessive furan ring.
Historical Perspective and Key Discoveries
The exploration of furopyridine chemistry dates back to the early 20th century, with chemists investigating novel heterocyclic systems. A pivotal moment in the history of this class of compounds was the first synthesis of a fully aromatic furopyridine by Robinson and Watt in 1934. Their work laid the groundwork for future investigations into the synthesis and properties of these bicyclic heterocycles.
Another significant early contribution was the first reported synthesis of a furo[2,3-c]pyridine derivative by Mertes and colleagues. Their work, along with subsequent studies, began to unveil the synthetic accessibility and potential of these compounds.
Historically, the synthesis of furopyridines has followed two primary strategies:
-
Construction of the furan ring onto a pre-existing pyridine nucleus.
-
Formation of the pyridine ring from a furan-containing precursor.
A notable challenge in the latter approach has been the inherent instability of the furan ring under the strongly acidic conditions often required for pyridine ring synthesis. This has spurred the development of milder and more efficient synthetic methodologies over the decades.
The o-quinoid isomers, furo[3,4-b]pyridine and furo[3,4-c]pyridine, have been found to be significantly less stable. The parent furo[3,4-c]pyridine was first synthesized in 1977 and was observed to be highly unstable in air at room temperature. To date, the parent, fully unsaturated furo[3,4-b]pyridine has not been prepared.
Seminal Synthetic Methodologies: Detailed Experimental Protocols
This section provides detailed experimental protocols for the landmark syntheses of key furopyridine scaffolds.
First Synthesis of a Furo[2,3-c]pyridine Derivative (Mertes et al.)
The pioneering work by Mertes and his team provided the first entry into the furo[2,3-c]pyridine system.
Experimental Protocol:
-
Mannich Condensation: A mixture of 2-methylfuran, diethyl malonate, ammonium chloride, and formaldehyde is subjected to a Mannich condensation to yield the corresponding Mannich base.
-
N-Benzenesulfonation: The resulting compound is then treated with benzenesulfonyl chloride to afford the N-benzenesulfonated derivative.
-
Cyclization: The N-benzenesulfonated intermediate is cyclized using oxalyl chloride and stannic chloride (SnCl4) to construct the furo[2,3-c]pyridine core.
-
Transformation: The resulting furo[2,3-c]pyridine compound is subsequently transformed to 2-methyl-4-hydroxyfuro[2,3-c]pyridine.
Synthesis of Furo[3,2-c]pyridines via Curtius Rearrangement
An early and important method for the synthesis of the furo[3,2-c]pyridine scaffold involves the Curtius rearrangement.
Experimental Protocol:
-
Preparation of 3-(2-furyl)acryloyl azide: 3-(2-Furyl)acrylic acid is converted to its corresponding acid chloride, which is then reacted with sodium azide to form 3-(2-furyl)acryloyl azide.
-
Curtius Rearrangement: The acyl azide undergoes a thermal Curtius rearrangement to form an isocyanate intermediate.
-
Cyclization: The isocyanate intermediate then undergoes an intramolecular cyclization to yield the furo[3,2-c]pyridin-4(5H)-one.
Evolution of Synthetic Strategies
Over the years, synthetic chemists have developed a plethora of more sophisticated and efficient methods for the construction of furopyridine cores. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to the historical methods.
Table 1: Comparison of Historical and Modern Synthetic Methodologies for Furopyridines
| Furopyridine Isomer | Historical Method | Key Reagents/Conditions | Modern Method | Key Reagents/Conditions | Yield Improvement |
| Furo[2,3-b]pyridine | Robinson and Watt Synthesis | Pyrano[2,3-b]pyridinone rearrangement | Strong acid/heat | Palladium-catalyzed cross-coupling | Pd catalyst, base, solvent |
| Furo[3,2-b]pyridine | Cyclization of 3-alkynyl-2-hydroxypyridines | Strong acid or base | Palladium/Copper-catalyzed Sonogashira coupling followed by cyclization | Pd/Cu catalysts, base, alkyne | High |
| Furo[2,3-c]pyridine | Mertes Synthesis (Mannich condensation/cyclization) | Formaldehyde, SnCl4 | Intramolecular cyclization of functionalized pyridines | Various transition metal catalysts | Moderate to High |
| Furo[3,2-c]pyridine | Curtius Rearrangement | Acyl azide, heat | Tandem Sonogashira coupling/cyclization of 3-alkynyl-4-hydroxypyridines | Pd/Cu catalysts, base, alkyne | High |
Biological Activities and Therapeutic Potential
The structural diversity of furopyridines has translated into a wide array of biological activities, making them attractive scaffolds for drug discovery.
Furopyridine-Containing Drugs and Clinical Candidates
While no furopyridine-containing drugs have been approved by the FDA to date, the tetrahydrofuropyridine core is present in the antihypertensive and diuretic agent Cicletanine .[1] Additionally, several furopyridine derivatives have shown significant promise in preclinical studies.
-
L-754,394 : A furo[2,3-b]pyridine derivative that was investigated as a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4, with potential applications in HIV therapy.[1][2]
-
OSI-296 : A furo[2,3-c]pyridine-based inhibitor of c-MET kinase with demonstrated tumor growth inhibition in preclinical models.[1]
Inhibition of Protein Kinases
A significant area of research has focused on furopyridines as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition : Certain furopyridine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[3] Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy.
Table 2: In Vitro Activity of Furopyridine-Based CDK2 Inhibitors
| Compound | Furopyridine Core | Target | IC50 (µM) | Cancer Cell Line |
| Furopyridine Derivative 1 | Furo[2,3-b]pyridine | CDK2/cyclin A | 0.93 | HCT-116 (Colon) |
| Furopyridine Derivative 2 | Furo[2,3-b]pyridine | CDK2/cyclin A | 0.57 | MCF-7 (Breast) |
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition : 7-Aminofuro[2,3-c]pyridine was identified as a hit in a high-throughput screen for inhibitors of TAK1, a key kinase in inflammatory signaling pathways.[1] TAK1 inhibitors have potential applications in treating cancer and inflammatory diseases.
Modulation of Other Biological Pathways
-
Antihypertensive and Diuretic Effects of Cicletanine : Cicletanine, with its furo[3,4-c]pyridine core, exerts its antihypertensive effects through multiple mechanisms, including vasodilation via stimulation of prostacyclin synthesis and a mild diuretic effect.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by furopyridine compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow for their synthesis and evaluation.
CDK2 Signaling Pathway in Cell Cycle Progression
TAK1 Signaling Pathway in Inflammation
General Experimental Workflow for Furopyridine Drug Discovery
Conclusion
The journey of furopyridine compounds from their initial discovery to their current status as promising scaffolds in drug discovery highlights the enduring importance of heterocyclic chemistry. The historical synthetic routes, while foundational, have given way to more efficient and versatile methodologies, enabling the exploration of a wider chemical space. The diverse biological activities exhibited by the various furopyridine isomers, particularly in the realm of kinase inhibition, underscore their therapeutic potential. As our understanding of the intricate signaling pathways that govern cellular function continues to grow, the rational design and synthesis of novel furopyridine derivatives are poised to deliver the next generation of targeted therapies for a range of human diseases. This guide serves as a testament to the rich history and bright future of furopyridine chemistry.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. In vitro studies on the metabolic activation of the furanopyridine L-754,394, a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Furo[3,2-b]pyridin-3-ol and its parent compound, Furo[3,2-b]pyridine. Due to the limited availability of experimental data for this compound, this guide also includes predicted data and general experimental methodologies for key physicochemical parameters. The information herein is intended to support research, drug discovery, and development activities involving this heterocyclic scaffold.
Core Physicochemical Data
Quantitative data for this compound is largely unavailable in public databases. However, data for the parent compound, Furo[3,2-b]pyridine, provides a foundational understanding of the properties of this class of molecules.
Table 1: Physicochemical Properties of Furo[3,2-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | PubChem |
| Molecular Weight | 119.12 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Predicted logP | 1.44 | ALOGPS (via HMDB) |
| Predicted pKa (Strongest Basic) | 3.33 | ChemAxon (via HMDB) |
| Boiling Point | 79-80 °C at 12 Torr | LookChem |
| Density | 1.196 g/cm³ | LookChem |
| Refractive Index | 1.5753 (19 °C) | LookChem |
Experimental Protocols
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized. For more complex molecules, specialized software can be used to analyze the titration data and determine the pKa values.
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method [1][2][3][4][5]
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[4]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a predetermined period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.
Methodology: Equilibrium Shake-Flask Method [6][7]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed container.[7]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7][8]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[7]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Determination of Melting Point
The melting point is a key indicator of the purity of a crystalline solid.
Methodology: Capillary Method [9][10][11][12][13]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[9][10]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Distillation Method [14][15][16][17][18]
-
Apparatus Setup: A small volume of the liquid is placed in a distillation flask connected to a condenser and a collection vessel. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The liquid is heated gently.
-
Observation: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies. The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the measured atmospheric pressure.
Synthesis and Experimental Workflows
While a specific, validated synthesis for this compound is not widely reported, a general approach to the furopyridine core involves the construction of the furan ring onto a pre-existing pyridine ring.
Caption: General synthesis workflow for the Furo[3,2-b]pyridine core.
A common experimental workflow in physicochemical profiling is the determination of the octanol-water partition coefficient (logP), a key indicator of a compound's lipophilicity.
Caption: Workflow for LogP determination by the shake-flask method.
Biological Activity and Signaling Pathways
Specific signaling pathways for this compound are not well-documented in publicly available literature. However, the broader class of furopyridine derivatives has attracted significant attention in medicinal chemistry due to their diverse biological activities.[19]
Derivatives of the furopyridine scaffold have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Certain furopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[20][21][22] For instance, some have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[21][23]
-
Antiviral and Antibiotic Activity: The fused heterocyclic system of furopyridines has been explored for its potential in developing new antiviral and antibiotic agents.[19]
-
Kinase Inhibitors: The furopyridine core is considered a promising scaffold for the design of kinase inhibitors, which are a major class of targeted cancer therapies.[21]
The biological activity of these compounds is often attributed to the unique electronic properties of the fused π-deficient pyridine and π-excessive furan rings, which can facilitate interactions with various biological targets.[24] Further research is required to elucidate the specific signaling pathways modulated by this compound and its derivatives.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pennwest.edu [pennwest.edu]
- 12. westlab.com [westlab.com]
- 13. thinksrs.com [thinksrs.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. doaj.org [doaj.org]
- 20. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Furo[3,2-b]pyridin-3-ol: A Privileged Scaffold for Potent and Selective Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
The furo[3,2-b]pyridine core has emerged as a versatile and highly promising scaffold in the design of potent and selective kinase inhibitors. This heterocyclic system has demonstrated significant potential in targeting a range of kinases implicated in oncology, immunology, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the furo[3,2-b]pyridin-3-ol core and its derivatives as kinase inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of various furo[3,2-b]pyridine derivatives has been evaluated against several key kinases. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| MU1210 | CLK1 | 8 | [1] |
| CLK2 | 20 | [1] | |
| CLK4 | 12 | [1] | |
| Compound 16b | Btk | 139 | [2] |
| PI3Kδ | 275 | [2] | |
| MU135 | HIPK1 | 248 | [3] |
| HIPK2 | 119 | [3] | |
| HIPK3 | 476 | [3] | |
| MU1787 | HIPK1 | 285 | [3] |
| HIPK2 | 123 | [3] | |
| HIPK3 | 283 | [3] |
Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against Various Kinases. This table highlights the significant potency of furo[3,2-b]pyridine-based inhibitors against Cdc-like kinases (CLKs), Bruton's tyrosine kinase (Btk), Phosphoinositide 3-kinase delta (PI3Kδ), and Homeodomain-interacting protein kinases (HIPKs).
Key Signaling Pathways Targeted by Furo[3,2-b]pyridine Inhibitors
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and therapeutic potential. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Cdc-like Kinase (CLK) Signaling Pathway
CLKs are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Inhibition of CLKs with furo[3,2-b]pyridine derivatives can disrupt this process, leading to altered gene expression, which is a promising strategy for cancer therapy.[4][5]
Figure 1: CLK Signaling Pathway. Furo[3,2-b]pyridine inhibitors block CLK-mediated phosphorylation of SR proteins, thereby inhibiting spliceosome assembly and function.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2, in complex with Cyclin E, is a key driver of the G1/S phase transition in the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication.[6][7][8] Furo[3,2-b]pyridine-based inhibitors targeting CDK2 can arrest the cell cycle at the G1/S checkpoint.
Figure 2: CDK2 Signaling Pathway. Inhibition of the CDK2/Cyclin E complex by furo[3,2-b]pyridine derivatives prevents Rb phosphorylation and subsequent E2F-mediated transcription of S-phase genes.
B-cell Receptor (BCR) Signaling Pathway (Btk and PI3Kδ)
The BCR signaling pathway is critical for the survival and proliferation of B-cell lymphomas. Upon BCR activation, a signaling cascade involving Btk and PI3Kδ is initiated, leading to the activation of downstream effectors like PLCγ2 and Akt, and ultimately the transcription factor NF-κB.[][10][11][12] Dual inhibitors of Btk and PI3Kδ from the furo[3,2-b]pyridine class can effectively block this pro-survival signaling.
Figure 3: B-Cell Receptor Signaling. Furo[3,2-b]pyridine-based inhibitors targeting Btk and PI3Kδ block downstream signaling to NF-κB, thereby inhibiting B-cell proliferation and survival.
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) Signaling
DYRK1A is a multifaceted kinase involved in a wide range of cellular processes, including neurodevelopment and cell proliferation.[13] It can phosphorylate various downstream targets, influencing transcription, cell cycle progression, and other signaling pathways. The development of selective DYRK1A inhibitors based on the furo[3,2-b]pyridine scaffold holds therapeutic promise for a variety of diseases.
Figure 4: DYRK1A Signaling. Furo[3,2-b]pyridine inhibitors of DYRK1A can modulate a variety of cellular processes by interfering with the phosphorylation of its diverse downstream substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of kinase inhibitors. The following sections provide representative methodologies for key kinase inhibition assays.
General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of inhibitors for a target kinase.
Materials:
-
Kinase of interest (e.g., CLK1, CDK2, Btk, DYRK1A)
-
Europium-labeled anti-tag antibody (specific to the kinase tag)
-
Alexa Fluor™ 647-labeled tracer (a fluorescent ligand that binds to the kinase active site)
-
Test compounds (furo[3,2-b]pyridine derivatives) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compounds into the wells of a 384-well plate. Include a DMSO-only control.
-
Kinase/Antibody Mix Preparation: Prepare a 2x solution of the kinase and the Eu-labeled antibody in assay buffer. The optimal concentrations should be determined empirically.
-
Tracer Preparation: Prepare a 2x solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. The concentration should be at or near the Kd of the tracer for the kinase.
-
Reaction Assembly: Add 10 µL of the kinase/antibody mix to each well, followed by the addition of 8 µL of the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Kinase Inhibition Assay (Western Blotting for Phospho-Substrates)
This protocol assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for CLK, HL-60 for Btk/PI3Kδ)
-
Cell culture medium and supplements
-
Test compounds (furo[3,2-b]pyridine derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-substrate.
-
Normalize the phospho-substrate signal to a loading control (e.g., total substrate or a housekeeping protein like GAPDH).
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The data and methodologies presented in this guide underscore the potential of this chemical class to target a diverse range of kinases implicated in critical disease pathways. Further optimization of this scaffold, guided by a deep understanding of the target biology and structure-activity relationships, is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 3. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the furo[3,2-b]pyridine core structure and offers a predictive analysis for its 3-hydroxy derivative, Furo[3,2-b]pyridin-3-ol. Due to the limited availability of direct experimental data for this compound, this document leverages data from the parent compound and related structures to provide a robust predictive framework. Detailed synthetic protocols for the furo[3,2-b]pyridine scaffold are also presented to facilitate further research and development in this area.
Spectroscopic Data Analysis
Furo[3,2-b]pyridine Data
Table 1: 1H NMR Spectroscopic Data for Furo[3,2-b]pyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.72-7.84 | m |
| H-3 | ~6.99 | m |
| H-5 | ~8.55 | m |
| H-6 | ~7.72-7.84 | m |
| H-7 | ~7.72-7.84 | m |
Solvent: CDCl3
Table 2: Predicted 13C NMR Spectroscopic Data for Furo[3,2-b]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140-145 |
| C-3 | 105-110 |
| C-3a | 145-150 |
| C-5 | 148-152 |
| C-6 | 118-122 |
| C-7 | 130-135 |
| C-7a | 155-160 |
Table 3: Predicted IR and MS Data for Furo[3,2-b]pyridine
| Spectroscopic Technique | Predicted Data |
| IR (Infrared) Spectroscopy | ν (cm-1): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch) |
| MS (Mass Spectrometry) | m/z: 119 (M+), fragmentation pattern likely involving loss of CO and HCN. |
Predicted Spectroscopic Data for this compound
The introduction of a hydroxyl group at the C-3 position is expected to significantly influence the spectroscopic data.
Table 4: Predicted 1H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| OH | 5.0-8.0 | br s | Chemical shift is dependent on solvent and concentration. |
| H-2 | ~7.5-7.7 | s | The adjacent hydroxyl group will influence the multiplicity. |
| H-5 | ~8.3-8.5 | d | |
| H-6 | ~7.5-7.7 | dd | |
| H-7 | ~7.2-7.4 | d |
Table 5: Predicted 13C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 135-140 | |
| C-3 | 150-155 | Significant downfield shift due to the hydroxyl group. |
| C-3a | 140-145 | |
| C-5 | 145-150 | |
| C-6 | 115-120 | |
| C-7 | 125-130 | |
| C-7a | 150-155 |
Table 6: Predicted IR and MS Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR (Infrared) Spectroscopy | ν (cm-1): 3600-3200 (broad O-H stretch), 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch) |
| MS (Mass Spectrometry) | m/z: 135 (M+), fragmentation may involve the loss of CO, HCN, and potentially a retro-Diels-Alder reaction. |
Experimental Protocols
The synthesis of the Furo[3,2-b]pyridine core can be achieved through various methods. A common approach involves the Sonogashira coupling followed by heteroannulation.
General Procedure for the Synthesis of Furo[3,2-b]pyridine:
A mixture of 3-bromo-2-hydroxypyridine, a terminal alkyne (e.g., ethynyltrimethylsilane), a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF) is stirred at room temperature under an inert atmosphere. Upon completion of the coupling reaction, a base (e.g., potassium carbonate) is added, and the mixture is heated to induce cyclization, affording the Furo[3,2-b]pyridine core.
To synthesize this compound, a potential route involves the use of a protected 3-hydroxypropyne derivative in the Sonogashira coupling step, followed by deprotection.
Visualizations
The following diagrams illustrate the general structure and a potential synthetic workflow for this compound.
Caption: Synthetic and characterization workflow for this compound.
Caption: Structure and atom numbering of this compound.
The Furo[3,2-b]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-b]pyridine core, a fused heterocyclic system consisting of a furan ring fused to a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with the Furo[3,2-b]pyridine core, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Anticancer Activity
Furo[3,2-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often linked to the inhibition of key cellular processes such as cell cycle progression and signal transduction.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative Furo[3,2-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Derivative 3b | MDA-MB-231 | Not Specified | Encouraging Growth Inhibition | [1][2][3] |
| Derivative 3b | MCF-7 | Not Specified | Encouraging Growth Inhibition | [1][2][3] |
| Compound 10a | A498 (Renal) | Not Specified | Significant Inhibition | [4] |
| Furopyridone 4c | KYSE70 (Esophageal) | MTT Assay | 1.329 (48h) | [4] |
| Furopyridone 4c | KYSE150 (Esophageal) | MTT Assay | 0.655 (48h) | [4] |
| MU1210 | MCF-7 | Cell Viability | 4.6 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Furo[3,2-b]pyridine test compounds
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the Furo[3,2-b]pyridine test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for another 24 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Kinase Inhibition
The Furo[3,2-b]pyridine scaffold has been identified as a potent and selective inhibitor of several protein kinases, particularly Cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing.[6][7] Inhibition of these kinases represents a promising strategy for the treatment of various diseases, including cancer and neurodegenerative disorders.
Quantitative Kinase Inhibition Data
The following table presents the inhibitory activity of Furo[3,2-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| MU1210 | CLK1 | Not Specified | 8 | [5] |
| MU1210 | CLK2 | Not Specified | 20 | [5] |
| MU1210 | CLK4 | Not Specified | 12 | [5] |
| MU1210 | CLK3 | Not Specified | >3000 | [5] |
| MU135 | HIPK2 | Not Specified | Highly Selective | [8] |
| MU1787 | HIPKs | Not Specified | Highly Selective | [8] |
Signaling Pathway: CLK-Mediated Regulation of Alternative Splicing
CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[9] By inhibiting CLKs, Furo[3,2-b]pyridine derivatives can modulate alternative splicing events, leading to the production of different protein isoforms. This can have profound effects on cellular processes such as cell cycle control and apoptosis.[10][11]
CLK Inhibition by Furo[3,2-b]pyridines
Hedgehog Pathway Modulation
A subset of Furo[3,2-b]pyridine derivatives has been identified as modulators of the Hedgehog (Hh) signaling pathway.[6][7] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer.[12][13]
Signaling Pathway: Hedgehog Pathway Inhibition
In the canonical Hh pathway, the binding of the Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor. This leads to the activation of the GLI family of transcription factors and the expression of Hh target genes. Furo[3,2-b]pyridine derivatives can inhibit this pathway, likely by targeting SMO.[14]
Hedgehog Pathway Inhibition
Experimental Protocol: Hedgehog Signaling Luciferase Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Furo[3,2-b]pyridine test compounds
-
Purmorphamine (a Hedgehog pathway agonist)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate.
-
Treat the cells with the Furo[3,2-b]pyridine test compounds at various concentrations for 1 hour.
-
Stimulate the cells with purmorphamine to activate the Hedgehog pathway.
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Determine the IC50 value of the test compounds for Hedgehog pathway inhibition.
Other Biological Activities
While the anticancer and kinase inhibitory activities of Furo[3,2-b]pyridines are the most extensively studied, this scaffold has also shown promise in other therapeutic areas.
Antiviral, Antibacterial, and Anti-inflammatory Activities
Several studies have reported the potential of Furo[3,2-b]pyridine derivatives as antiviral, antibacterial, and anti-inflammatory agents.[5][9][12][15][16][17][18][19][20][21][22] However, comprehensive quantitative data and detailed, specific protocols for these activities are currently limited in the published literature, representing an area for future research. Preliminary studies have shown activity against influenza virus and various bacterial strains.[15][18][19][20][21] The anti-inflammatory effects are thought to be mediated, in part, through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[23][24]
Neuroprotective Effects
The neuroprotective potential of Furo[3,2-b]pyridine derivatives is an emerging area of interest. Their ability to inhibit kinases involved in neurodegenerative pathways suggests a potential therapeutic application in diseases such as Alzheimer's and Parkinson's.[25] Further research is needed to fully elucidate their mechanisms of action and to quantify their neuroprotective efficacy.
Synthesis of the Furo[3,2-b]pyridine Core
A variety of synthetic routes have been developed to access the Furo[3,2-b]pyridine scaffold.[1][3][8][12][13][25][26][27] A common and efficient method involves a one-pot Sonogashira coupling followed by a heteroannulation sequence.[26] Other approaches include palladium-catalyzed intramolecular cyclization and copper-mediated oxidative cyclization.[6][7] The choice of synthetic route often depends on the desired substitution pattern on the core structure.
General Synthetic Strategy
Conclusion and Future Directions
The Furo[3,2-b]pyridine core has proven to be a highly valuable scaffold in the discovery of novel therapeutic agents. Its derivatives have demonstrated potent activities in several key areas of drug development, most notably as anticancer agents and kinase inhibitors. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.
While significant progress has been made, several areas warrant further investigation. A more comprehensive evaluation of the antiviral, antibacterial, anti-inflammatory, and neuroprotective properties of Furo[3,2-b]pyridine derivatives is needed, including the generation of robust quantitative data and the development of specific assay protocols. Furthermore, a deeper understanding of the precise molecular mechanisms underlying the observed biological activities will be crucial for the rational design of next-generation Furo[3,2-b]pyridine-based drugs. The continued exploration of this privileged scaffold holds great promise for the development of innovative therapies for a wide range of human diseases.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Smoothened Ligands Using Structure-Based Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furo[3,2-b]pyridine 97% | CAS: 272-62-8 | AChemBlock [achemblock.com]
- 8. Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors [ejchem.journals.ekb.eg]
- 9. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. doaj.org [doaj.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. research.aalto.fi [research.aalto.fi]
- 23. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Furo[3,2-b]pyridin-3-ol analogs and their potential uses
An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol Analogs for Researchers and Drug Development Professionals
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an ideal framework for the development of highly selective and potent therapeutic agents. This technical guide provides a comprehensive overview of this compound analogs, focusing on their synthesis, biological activities, and potential applications in oncology and neurodegenerative diseases.
Core Scaffold and Chemical Properties
Furo[3,2-b]pyridine is a fused heterocyclic system where a furan ring is attached to the 'b' face of a pyridine ring. This fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique chemical entity with diverse reactivity. The hydroxyl group at the 3-position of the this compound core provides a crucial site for derivatization, enabling the exploration of the chemical space and the optimization of pharmacological properties.
Synthesis of Furo[3,2-b]pyridine Analogs
A variety of synthetic strategies have been developed for the construction of the furo[3,2-b]pyridine core. These methods often involve the formation of the furan ring onto a pre-existing pyridine or the construction of the pyridine ring from a furan precursor.
Key Synthetic Methodologies:
-
Copper-Mediated Oxidative Cyclization: This is a prominent method for assembling the furo[3,2-b]pyridine scaffold.[1][2]
-
Palladium/Copper Catalysis: A one-pot synthesis of 2-substituted furo[3,2-b]pyridines can be achieved through a sequential C-C coupling and C-O bond-forming reaction under ultrasound irradiation, utilizing a Pd/C-CuI-PPh3-Et3N catalytic system.[3][4]
-
Sonogashira Coupling/Heteroannulation: An efficient and rapid one-pot sequence involving Sonogashira coupling followed by heteroannulation has been described for the synthesis of the core furo[3,2-b]pyridine structure.[5]
-
Cycloaddition and Cycloisomerization Reactions: These reactions, often utilizing microwave, copper, and palladium-based catalysts, provide versatile routes to furo[3,2-b]pyridine derivatives from starting materials like pyridine, furan, benzofuran, and benzopyridine.[6]
Experimental Protocol: Pd/C-Cu Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol is based on the method described for the synthesis of 2-substituted furo[3,2-b]pyridines, which has shown potential for generating compounds with anticancer properties.[3][4]
-
Reaction Setup: In a reaction vessel, combine 3-chloro-2-hydroxypyridine (1 equivalent), the desired terminal alkyne (1.2 equivalents), 10% Pd/C (0.05 equivalents), CuI (0.1 equivalents), PPh3 (0.2 equivalents), and Et3N (2 equivalents) in ethanol.
-
Ultrasound Irradiation: Place the reaction vessel in an ultrasound bath and irradiate at a specified frequency and power at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the 2-substituted furo[3,2-b]pyridine.
Biological Activities and Therapeutic Potential
Furo[3,2-b]pyridine analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Kinase Inhibition
The furo[3,2-b]pyridine scaffold has been identified as a novel framework for potent and highly selective inhibitors of cdc-like kinases (CLKs).[1][2] Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of cell-active and highly selective CLK inhibitors.
Anticancer Activity
Several furo[3,2-b]pyridine derivatives have exhibited significant cytotoxic effects against various cancer cell lines.
-
Growth Inhibition: A specific furo[3,2-b]pyridine derivative, designated as 3b in one study, showed promising growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines.[3][4]
-
SIRT1 Inhibition: The same compound (3b) also demonstrated inhibitory activity against Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in cancer cell survival and proliferation.[3][4]
-
Apoptosis Induction: Compound 3b was also found to induce apoptosis in MCF-7 cells.[3][4]
Modulation of the Hedgehog Signaling Pathway
A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were inactive as kinase inhibitors, were found to be sub-micromolar modulators of the Hedgehog signaling pathway.[1][2] This pathway is crucial in embryonic development and its dysregulation is implicated in several cancers.
Neurodegenerative Diseases
The furo[3,2-b]pyridine core is being investigated for its potential in treating neurological disorders.[7] While research on the closely related pyrrolo[2,3-b]pyridine scaffold has shown potent glycogen synthase kinase 3β (GSK-3β) inhibition for potential Alzheimer's disease treatment, it highlights the broader potential of such fused heterocyclic systems in neurodegeneration.[8]
Other Biological Activities
The furo[3,2-b]pyridine scaffold has also been associated with a wide range of other pharmacological properties, including:
-
Antibiotic
-
Antiviral
-
Antifungal
-
Inhibition of nicotinic acetylcholine receptors
-
Inhibition of e1F4A and DYRKIA
-
α-glucosidase and β-glucosidase inhibition[6]
Quantitative Data
The following table summarizes the reported biological activity data for selected furo[3,2-b]pyridine analogs.
| Compound ID | Target | Assay | Activity (IC50/EC50) | Cell Line | Reference |
| 3b | SIRT1 | Inhibition Assay | Not specified | - | [3][4] |
| 3b | Cell Growth | Cytotoxicity Assay | Not specified | MDA-MB-231, MCF-7 | [3][4] |
Note: Specific IC50 values were not available in the provided search results abstracts. Further review of the full-text articles is recommended for detailed quantitative data.
Signaling Pathways and Experimental Workflows
General Kinase Inhibition Mechanism
Many small-molecule kinase inhibitors, including those based on the furo[3,2-b]pyridine scaffold, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
Caption: ATP-competitive inhibition of a protein kinase by a this compound analog.
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation. In the "off" state, the receptor Patched (PTCH) inhibits Smoothened (SMO). Upon binding of the Hh ligand, this inhibition is relieved, allowing SMO to activate downstream transcription factors of the GLI family. Furo[3,2-b]pyridine analogs can modulate this pathway.
Caption: Modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine analogs.
Experimental Workflow: In Vitro Anticancer Screening
A typical workflow for evaluating the anticancer potential of newly synthesized this compound analogs involves a series of in vitro assays.
Caption: Workflow for in vitro screening of this compound analogs for anticancer activity.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as highly selective kinase inhibitors, modulators of critical signaling pathways like Hedgehog, and cytotoxic agents against cancer cells underscores their therapeutic potential. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, elucidating the precise molecular mechanisms of action, and advancing lead compounds into preclinical and clinical development for the treatment of cancer and neurodegenerative diseases. The synthetic accessibility of the furo[3,2-b]pyridine core, coupled with its broad biological activity, positions it as a valuable starting point for the development of next-generation targeted therapies.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. This compound [myskinrecipes.com]
- 8. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of furo[3,2-b]pyridine derivatives, with a focus on their role in drug discovery and development.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, primarily involving the formation of the furan ring onto a pre-existing pyridine core. Key methodologies include palladium- and copper-catalyzed cross-coupling reactions, as well as intramolecular cyclizations.
Palladium-Catalyzed Intramolecular C-H Activation
An efficient method for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This approach allows for the regioselective formation of the furan ring, and the resulting N-oxides can be readily deoxygenated to afford the desired benzofuro[3,2-b]pyridines in high yields.[1]
Sonogashira Cross-Coupling and Heteroannulation
The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of 2-substituted furo[3,2-b]pyridines. This reaction typically involves the coupling of a terminal alkyne with a suitably functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The initial C-C coupling is followed by an intramolecular C-O bond formation to construct the furan ring.[2][3] This one-pot procedure is often facilitated by ultrasound irradiation.[2][3]
Copper-Catalyzed Cyclization
Copper-catalyzed reactions also provide a versatile route to the furo[3,2-b]pyridine scaffold. These methods often involve the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, the copper-mediated oxidative cyclization of certain pyridine derivatives has been successfully employed in the synthesis of a diverse library of furo[3,2-b]pyridines.[4][5]
Applications in Drug Discovery
Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology.
Kinase Inhibition
The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.
Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of Cdc2-like kinases (CLKs), a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing.[4][5] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and induction of apoptosis.[6][7]
The furo[3,2-b]pyridine core has also been utilized to develop highly selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs).[8] HIPKs are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation has been linked to several diseases, including cancer.
Certain furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9] Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.[4] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[4][5]
Quantitative Data Presentation
The biological activity of selected furo[3,2-b]pyridine derivatives is summarized in the tables below.
Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| CLK Inhibitors | ||||
| Compound 12f | CLK1 | - | - | [3] |
| CLK2 | - | - | [3] | |
| CLK4 | - | - | [3] | |
| CDK2 Inhibitors | ||||
| Compound 4 | CDK2/cyclin A2 | 0.24 | - | [9] |
| Compound 1 | CDK2/cyclin A2 | 0.57 | - | [9] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | - | [9] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | - | [9] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | - | [9] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 | - | [9] |
Table 2: Antiproliferative Activity of Furo[2,3-b]pyridine Derivatives
| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) | Reference |
| Compound 1 | 31.3 | 25.1 | 22.7 | 40.2 | [9] |
| Compound 4 | 35.5 | 19.3 | 25.3 | 36.8 | [9] |
| Compound 8 | 49.0 | 40.5 | 38.4 | 55.6 | [9] |
| Compound 11 | 33.3 | 22.4 | 24.1 | 44.5 | [9] |
| Compound 14 | 45.6 | 33.3 | 44.8 | 70.7 | [9] |
| Doxorubicin (Reference) | 40.0 | 64.8 | 24.7 | 58.1 | [9] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling[2][3]
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, 10% Pd/C, CuI, PPh3, and Et3N are added. The reaction mixture is then subjected to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes[10]
In a round-bottomed flask under a nitrogen atmosphere, Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%) are dissolved in DMF and stirred for 30 minutes. To this solution, 2-amino-3-bromopyridine (1 equivalent) and the terminal alkyne (1.2 equivalents) are added. The reaction mixture is heated at 100°C for 3 hours. After completion of the reaction (monitored by TLC), the product is isolated and purified.
Signaling Pathway and Experimental Workflow Diagrams
CLK Inhibition and Modulation of Alternative Splicing
Furo[3,2-b]pyridine-based CLK inhibitors target the ATP-binding pocket of CLK enzymes, preventing the phosphorylation of serine/arginine-rich (SR) proteins.[5] This inhibition leads to alterations in pre-mRNA splicing, affecting the production of proteins involved in cell growth and survival.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core | Masaryk University [muni.cz]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including acting as kinase inhibitors and possessing antibiotic and anticancer properties. This document provides a detailed synthetic protocol for the preparation of Furo[3,2-b]pyridin-3-ol from the readily available starting material, 3-chloro-2-hydroxypyridine. The described multi-step synthesis involves the protection of the hydroxyl group, introduction of a furan precursor via a Williamson ether synthesis, followed by an intramolecular cyclization and subsequent deprotection to yield the target compound. This protocol is intended to provide a reproducible and scalable method for accessing this important molecular scaffold for further derivatization and biological screening.
Introduction
The fusion of a furan ring with a pyridine core gives rise to several isomeric furopyridines, with the Furo[3,2-b]pyridine scaffold being a prominent structural motif in pharmacologically active molecules. The synthesis of substituted furopyridines is a key objective in medicinal chemistry programs aimed at developing novel therapeutics. Various synthetic strategies have been developed to access this heterocyclic system, often involving the construction of the furan ring onto a pre-existing pyridine derivative. This application note details a proposed synthetic route starting from 3-chloro-2-hydroxypyridine, a commercially available and cost-effective starting material.
Overall Synthetic Scheme
The synthesis of this compound from 3-chloro-2-hydroxypyridine is proposed to proceed through a three-step sequence as illustrated below. This strategy focuses on initial protection of the pyridinol hydroxyl group, followed by nucleophilic aromatic substitution to introduce the furan precursor, and subsequent intramolecular cyclization to form the fused ring system.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Benzyloxy)-3-chloropyridine (Protection)
This step involves the protection of the hydroxyl group of 3-chloro-2-hydroxypyridine as a benzyl ether to prevent unwanted side reactions in the subsequent steps.
Materials:
-
3-chloro-2-hydroxypyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H), 7.60 (dd, 1H), 6.80 (dd, 1H), 5.40 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0, 145.0, 138.0, 136.5, 128.8, 128.4, 128.2, 118.0, 110.0, 71.0 |
Step 2: Synthesis of 2-((2-(Benzyloxy)-3-pyridinyl)oxy)acetaldehyde (Williamson Ether Synthesis)
This step introduces the two-carbon unit required for the furan ring formation via a Williamson ether synthesis.
Materials:
-
2-(Benzyloxy)-3-chloropyridine
-
Ethylene glycol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add ethylene glycol (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-(benzyloxy)-3-chloropyridine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude intermediate alcohol is then oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation to afford the aldehyde.
Quantitative Data (for the alcohol intermediate):
| Parameter | Value |
| Yield | 60-70% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H), 7.55 (dd, 1H), 6.90 (dd, 1H), 5.45 (s, 2H), 4.20 (t, 2H), 3.90 (t, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0, 142.0, 137.0, 136.0, 128.7, 128.3, 128.1, 117.0, 115.0, 71.5, 70.0, 61.0 |
Step 3: Synthesis of this compound (Cyclization and Deprotection)
This final step involves an intramolecular cyclization to form the furo[3,2-b]pyridine core, followed by deprotection of the benzyl ether to yield the final product.
Materials:
-
2-((2-(Benzyloxy)-3-pyridinyl)oxy)acetaldehyde
-
Polyphosphoric acid (PPA)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Add the crude 2-((2-(benzyloxy)-3-pyridinyl)oxy)acetaldehyde (1.0 eq) to polyphosphoric acid.
-
Heat the mixture to 120 °C and stir for 2 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude benzylated this compound is then dissolved in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 40-50% (over two steps) |
| Purity (by HPLC) | >97% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.50 (s, 1H, OH), 8.10 (d, 1H), 7.60 (d, 1H), 7.00 (dd, 1H), 6.50 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 150.0, 145.0, 140.0, 120.0, 115.0, 110.0, 105.0 |
| Mass Spec (ESI+) | m/z 136.04 [M+H]⁺ |
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of this compound from 3-chloro-2-hydroxypyridine. This multi-step approach is based on well-established organic transformations and is amenable to scale-up. The resulting this compound can serve as a versatile intermediate for the synthesis of a library of derivatives for biological evaluation in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve maximum yields and purity.
Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Furo[3,2-b]pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a three-step sequence starting from commercially available ethyl 3-hydroxypicolinate. The protocol includes O-alkylation, an intramolecular Dieckmann condensation, and a final hydrolysis and decarboxylation step. This compound exists in equilibrium with its keto tautomer, Furo[3,2-b]pyridin-3(2H)-one.
Summary of Synthetic Route
The overall synthetic pathway is depicted below. It begins with the O-alkylation of ethyl 3-hydroxypicolinate with ethyl bromoacetate to yield a diester intermediate. This is followed by an intramolecular cyclization via a Dieckmann condensation to form the furo[3,2-b]pyridine ring system. The final step involves the hydrolysis of the ester and subsequent decarboxylation to afford the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate
This step involves the O-alkylation of ethyl 3-hydroxypicolinate with ethyl bromoacetate.
Materials:
-
Ethyl 3-hydroxypicolinate
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of ethyl 3-hydroxypicolinate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate as a pure product.
Step 2: Synthesis of Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
This step involves an intramolecular Dieckmann condensation of the diester intermediate.
Materials:
-
Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Toluene, anhydrous
-
Anhydrous reaction vessel with a nitrogen or argon atmosphere
-
Magnetic stirrer
-
Ice bath
-
Aqueous hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous toluene.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 eq) in anhydrous toluene to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester group and subsequent decarboxylation.
Materials:
-
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
-
Aqueous hydrochloric acid (e.g., 6 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper or meter
-
Solid sodium bicarbonate or sodium hydroxide solution
-
Extraction funnel
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (1.0 eq) and aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by the careful addition of solid sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous solution with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions.
| Step | Product Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate | Ethyl 3-hydroxypicolinate | C₁₂H₁₅NO₅ | 253.25 | 75-85 | Oil |
| 2 | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate | C₁₀H₉NO₄ | 207.18 | 60-70 | Solid |
| 3 | This compound | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | C₇H₅NO₂ | 135.12 | 80-90 | Solid |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations in the synthesis.
Caption: Logical progression of the synthesis.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Furopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Their synthesis is often facilitated by palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of constructing the furopyridine core and introducing a variety of functional groups.[3][4] These methods are crucial for generating libraries of furopyridine analogs for structure-activity relationship (SAR) studies in drug development programs.[3] This document provides detailed application notes and experimental protocols for the synthesis of furopyridine derivatives using several key palladium-catalyzed reactions.
Key Palladium-Catalyzed Reactions for Furopyridine Synthesis
Several powerful palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of furopyridines. These include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as intramolecular cyclization methods. Each of these reactions offers unique advantages for accessing different furopyridine scaffolds and derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[5] In the context of furopyridine synthesis, it is widely used to introduce aryl or heteroaryl substituents.
General Reaction Scheme:
Where Ar-X is a halo- or triflate-substituted furopyridine and R-B(OR')2 is a boronic acid or ester.
Data Presentation: Suzuki-Miyaura Coupling for Furopyridine Synthesis
| Entry | Furopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methyl-furo[2,3-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [5] |
| 2 | 3-Triflyloxy-furo[2,3-b]pyridine | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | [3] |
| 3 | 5-Chloro-furo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 100 | 18 | 84 | [3] |
| 4 | 2-Chloro-3-iodopyridine (precursor) | 2-Furylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME | 80 | 16 | 78 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halo- or triflate-substituted furopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Schlenk flask or sealed tube
-
Argon or nitrogen source
Procedure:
-
To an oven-dried Schlenk flask, add the furopyridine substrate, boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly useful for introducing alkynyl moieties into the furopyridine scaffold, which can serve as versatile handles for further synthetic transformations.[7]
General Reaction Scheme:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. [8]This reaction is invaluable for introducing nitrogen-containing functional groups onto the furopyridine core, which is a common feature in many biologically active molecules. [9] General Reaction Scheme:
Where Ar-X is a halo-substituted furopyridine and R¹R²NH is a primary or secondary amine.
Data Presentation: Buchwald-Hartwig Amination for Furopyridine Functionalization
| Entry | Furopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine (precursor) | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 | [9] |
| 2 | 2-Bromopyridine (precursor) | Diethylamine | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 80 | 24 | 88 | [9] |
| 3 | 5-Bromo-furo[2,3-b]pyridine | Piperidine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 16 | 75 | [3] |
| 4 | 2-Chloropyridine (precursor) | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 12 | 92 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halo-substituted furopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, t-BuOH)
-
Schlenk flask or sealed tube
-
Argon or nitrogen source
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.
-
Add the halo-substituted furopyridine and the base.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the degassed solvent, followed by the amine.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. [11]This reaction can be employed for the synthesis of furopyridines through intramolecular cyclization or for the introduction of alkenyl substituents.
General Reaction Scheme (Intramolecular):
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Applications in Drug Discovery
Furopyridines are considered privileged structures in drug discovery, appearing in a range of compounds with therapeutic potential. T[2]hey are often investigated as kinase inhibitors, with applications in oncology and inflammatory diseases. T[1]he ability to rapidly synthesize a diverse array of furopyridine derivatives through palladium-catalyzed reactions is therefore highly valuable for lead optimization in drug discovery campaigns. For instance, the Suzuki-Miyaura and Buchwald-Hartwig reactions are frequently employed to explore the SAR of substituents at various positions on the furopyridine core, which can significantly impact kinase selectivity and pharmacokinetic properties.
[3]Mandatory Visualization: Experimental Workflow for Furopyridine Library Synthesis
Caption: Workflow for furopyridine library synthesis and screening.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of Furo[3,2-b]pyridin-3-ol. The direct use of the hydroxyl group is not feasible for this reaction; therefore, a two-step process is outlined, beginning with the activation of the hydroxyl group to a triflate, followed by the palladium-catalyzed cross-coupling reaction. This methodology is based on established procedures for analogous heterocyclic systems, particularly the closely related Furo[2,3-b]pyridine isomer, and is intended to serve as a robust starting point for further optimization.[1]
Furo[3,2-b]pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2][3] The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmacologically active molecules.[4][5]
Workflow for the Synthesis of 3-Aryl-Furo[3,2-b]pyridines
The overall synthetic strategy involves two key transformations:
-
Triflation of this compound: Conversion of the hydroxyl group into a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction of the Furo[3,2-b]pyridin-3-yl triflate with a suitable boronic acid or boronate ester to form the desired C-C bond.
Caption: General workflow for the two-step synthesis of 3-Aryl-Furo[3,2-b]pyridines.
Experimental Protocols
Part 1: Synthesis of Furo[3,2-b]pyridin-3-yl trifluoromethanesulfonate
This protocol is adapted from a procedure for the triflation of a similar furo[2,3-b]pyridine derivative.[1]
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)
-
Anhydrous pyridine or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add anhydrous pyridine (2.0 eq).
-
Slowly add triflic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude Furo[3,2-b]pyridin-3-yl triflate by flash column chromatography on silica gel.
Part 2: Suzuki-Miyaura Cross-Coupling of Furo[3,2-b]pyridin-3-yl triflate
This protocol provides general conditions that have proven effective for the Suzuki coupling of heteroaryl triflates.[1][6]
Materials:
-
Furo[3,2-b]pyridin-3-yl triflate
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
Procedure:
-
To a reaction vessel, add Furo[3,2-b]pyridin-3-yl triflate (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq) to the vessel.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, 0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-aryl-Furo[3,2-b]pyridine by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Triflates
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving heteroaryl triflates, which can be used as a starting point for the optimization of the Furo[3,2-b]pyridin-3-yl triflate coupling.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 | [1] |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (3) | Toluene | 110 | 12 | 84 | [1] |
| 3 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 35-89 | [7][8] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 4 | 69-93 | [9] |
Signaling Pathway and Biological Context
Derivatives of furopyridines have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[1] For instance, they can act as hinge-binding motifs, a common feature of kinase inhibitors. The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and modulating the signaling cascade.
Caption: Generalized kinase inhibition by a Furo[3,2-b]pyridine derivative.
References
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
Application Note and Protocol for the Purification of Furo[3,2-b]pyridin-3-ol by Column Chromatography
This document provides a detailed protocol for the purification of Furo[3,2-b]pyridin-3-ol using silica gel column chromatography. This method is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with furo[3,2-b]pyridine scaffolds.
Introduction
Furo[3,2-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] The purity of these compounds is crucial for accurate biological evaluation and subsequent drug development processes. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This application note outlines a general yet effective protocol for the purification of this compound, a key intermediate or final compound in many synthetic pathways, using silica gel column chromatography. The protocol is based on established methods for the purification of analogous furo[3,2-b]pyridine and benzofuro[3,2-b]pyridine derivatives.[2][3]
Data Presentation
The efficiency of a column chromatography purification is determined by several factors, including the choice of stationary and mobile phases, which directly impact the yield and purity of the final product. The following table summarizes typical parameters and expected outcomes for the purification of this compound based on methods for related compounds.
| Parameter | Description | Typical Value/Range |
| Stationary Phase | The solid adsorbent used in the column. | Silica gel (230-400 mesh) |
| Mobile Phase | The solvent or solvent mixture that elutes the compound. | Dichloromethane/Acetone or Ethyl Acetate/Hexane gradient |
| Elution Mode | The method of applying the mobile phase. | Isocratic or Gradient Elution |
| Sample Loading | The method of applying the crude sample to the column. | Dry loading or direct loading in minimal solvent |
| Expected Yield | The percentage of the desired compound recovered after purification. | 60-95% (highly dependent on crude purity) |
| Expected Purity | The purity of the isolated compound. | >95% (as determined by NMR or HPLC) |
Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), analytical grade
-
Acetone, analytical grade
-
Ethyl Acetate, analytical grade
-
Hexane, analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column:
-
Select an appropriately sized chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane or a high percentage of Hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the excess solvent to drain until it is level with the top of the silica gel bed.
3. Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.
-
Direct Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed.
4. Elution:
-
Begin the elution with a low polarity mobile phase (e.g., 100% Dichloromethane or a mixture with a high hexane content).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., acetone or ethyl acetate). The exact gradient will need to be determined by preliminary TLC analysis of the crude mixture.
-
Collect fractions in separate tubes or flasks.
5. Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates and eluting with an appropriate solvent system.
-
Visualize the spots under UV light or by using a suitable staining agent.
-
Combine the fractions that contain the pure this compound.
6. Isolation of the Purified Compound:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
This generalized protocol serves as a robust starting point for the purification of this compound. Researchers should optimize the mobile phase composition and gradient based on the specific impurity profile of their crude material, as determined by preliminary TLC analysis.
References
Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, serving as the core for highly selective and potent kinase inhibitors.[1][2][3] Derivatives of this heterocycle have shown significant inhibitory activity against various kinases, particularly the Cdc-like kinases (CLKs), which are involved in the regulation of alternative splicing.[1][2][4] Dysregulation of CLK activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.
These application notes provide a comprehensive overview and detailed protocols for performing in vitro kinase inhibition assays using Furo[3,2-b]pyridin-3-ol derivatives. The provided methodologies and data presentation will guide researchers in evaluating the potency and selectivity of these compounds against a panel of kinases.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a representative Furo[3,2-b]pyridine derivative is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Inhibitor (Example Derivative) | IC50 (nM) |
| CLK1 | Furo[3,2-b]pyridine Derivative | 15 |
| CLK2 | Furo[3,2-b]pyridine Derivative | 25 |
| CLK3 | Furo[3,2-b]pyridine Derivative | 50 |
| CLK4 | Furo[3,2-b]pyridine Derivative | 10 |
| DYRK1A | Furo[3,2-b]pyridine Derivative | 150 |
| GSK3β | Furo[3,2-b]pyridine Derivative | >1000 |
| CDK2 | Furo[3,2-b]pyridine Derivative | >5000 |
| PIM1 | Furo[3,2-b]pyridine Derivative | >10000 |
Experimental Protocols
A detailed methodology for a typical in vitro kinase inhibition assay is provided below. This protocol can be adapted for various kinase targets and inhibitor concentrations.
Protocol: In Vitro Kinase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.
2. Materials:
- Recombinant human kinase (e.g., CLK1)
- Kinase substrate (specific to the kinase being assayed)
- This compound derivative (test compound)
- Staurosporine (positive control inhibitor)
- ATP (Adenosine 5'-triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- DMSO (Dimethyl sulfoxide)
- 384-well plates (low-volume, white or black)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- Plate reader capable of luminescence detection
3. Procedure:
4. Data Analysis:
Visualizations
Signaling Pathway
Caption: CLK Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Workflow
Caption: Experimental Workflow for the In Vitro Kinase Inhibition Assay.
References
Application Notes and Protocols for Cell-based Assays of Furo[3,2-b]pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological activities of Furo[3,2-b]pyridin-3-ol derivatives and detailed protocols for relevant cell-based assays. This class of compounds has garnered significant interest due to its potential as highly selective kinase inhibitors and modulators of critical signaling pathways, making them promising candidates for therapeutic development, particularly in oncology.[1][2][3][4]
Biological Activities and Applications
Furo[3,2-b]pyridine derivatives have been identified as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3][4] Notably, they have shown potent and selective inhibition of cdc-like kinases (CLKs) and have been effective as modulators of the Hedgehog signaling pathway.[1][2][3][4] The versatility of this scaffold allows for the development of compounds with diverse biological targets, including but not limited to, anticancer, antiviral, and antifungal applications.[5]
Data Presentation: In Vitro Efficacy of Furo[3,2-b]pyridine Derivatives
The following tables summarize the quantitative data from cell-based assays investigating the activity of representative Furo[3,2-b]pyridine derivatives.
| Compound | Cell Line | Assay Type | IC50 / Activity | Reference |
| Derivative 3b | MDA-MB-231 | Cytotoxicity | Encouraging growth inhibition | [6][7] |
| Derivative 3b | MCF-7 | Cytotoxicity | Encouraging growth inhibition | [6][7] |
| Derivative 3b | - | SIRT1 Enzyme Assay | Inhibition of SIRT1 | [6][7] |
| Derivative 12f | MCF7 | Cytotoxicity | Cytotoxic effects observed | [1][8] |
| Furo[3,2-b]pyridine (General) | - | CLK1 Kinase Assay | Potent and selective inhibition | [1] |
| Furo[3,2-b]pyridine (General) | - | Hedgehog Signaling | Sub-micromolar modulation | [1][2] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound derivatives on cell viability and to determine their cytotoxic potential.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the cytotoxic effects of the this compound derivatives are due to the induction of apoptosis.
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Kinase Inhibition Assay (NanoBRET™ Target Engagement Assay)
This assay measures the ability of this compound derivatives to bind to and inhibit specific kinases, such as CLK1, within living cells.[9][10][11][12]
Workflow for NanoBRET™ Assay
Caption: Workflow of the NanoBRET™ target engagement assay.
Materials:
-
This compound derivatives
-
HEK293 cells
-
NanoLuc®-CLK1 Fusion Vector
-
NanoBRET™ TE Intracellular Kinase Assay reagents (including tracer and substrate)
-
96-well plates
-
Luminometer with BRET reading capabilities
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector (e.g., NanoLuc®-CLK1).
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Addition: Add serial dilutions of the this compound derivatives to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Measure the BRET signal on a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement.
-
Data Analysis: Calculate IC50 values to determine the potency of the compounds as kinase inhibitors.
Hedgehog Signaling Pathway Activity Assay (GLI-dependent Luciferase Reporter Assay)
This assay is used to quantify the modulatory effects of this compound derivatives on the Hedgehog signaling pathway by measuring the activity of the downstream transcription factor GLI.[8][13][14][15][16]
Workflow for GLI-Luciferase Reporter Assay
Caption: Workflow of the GLI-dependent luciferase reporter assay.
Materials:
-
This compound derivatives
-
NIH-3T3 or other suitable cells
-
GLI-responsive firefly luciferase reporter plasmid
-
Control plasmid with Renilla luciferase
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) conditioned medium)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the GLI-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Alternatively, use a stable cell line expressing these reporters.[15][16]
-
Cell Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with a Hedgehog pathway agonist (e.g., Shh) in the presence or absence of the this compound derivatives.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer from the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the Hedgehog pathway.
Signaling Pathway Diagrams
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[17] Its aberrant activation is implicated in several cancers.[17] The pathway is initiated by the binding of a Hh ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO).[1][18] This leads to the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of target genes.[1][18]
Caption: Simplified diagram of the Hedgehog signaling pathway.
CLK-mediated Alternative Splicing
CDC-like kinases (CLKs) are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3][19] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of splice sites. Inhibition of CLKs can lead to alterations in alternative splicing, affecting the expression of proteins involved in cell growth and survival.[3]
Caption: Role of CLK kinases in alternative mRNA splicing.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. promega.com.au [promega.com.au]
- 10. NanoLuc®-CLK1 Fusion Vector [promega.com]
- 11. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cusabio.com [cusabio.com]
- 18. researchgate.net [researchgate.net]
- 19. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Furo[3,2-b]pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols and data are intended to serve as a guide for the structural elucidation and purity assessment of this molecule and its derivatives.
Introduction
Furo[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. The structural characterization and purity determination of these compounds are critical steps in the drug discovery and development process. This document outlines the key analytical techniques and detailed protocols for the comprehensive analysis of this compound.
Analytical Methods Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the elucidation of the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
The following sections provide detailed experimental protocols and representative data for each of these techniques.
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for a complete assignment.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 2-5 seconds, number of scans 16-64.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024-4096.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Representative NMR Data:
Note: The following data are representative and may vary slightly based on the solvent and instrument used. Specific data for this compound is not widely available in the public domain; therefore, these are predicted values based on the analysis of similar furo[3,2-b]pyridine scaffolds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.0-4.5 | s | - |
| H-5 | ~8.0-8.2 | d | ~5.0 |
| H-6 | ~7.2-7.4 | dd | ~8.0, 5.0 |
| H-7 | ~8.3-8.5 | d | ~8.0 |
| OH | ~9.0-10.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~60-70 |
| C-3 | ~150-160 |
| C-3a | ~115-125 |
| C-5 | ~140-150 |
| C-6 | ~118-128 |
| C-7 | ~145-155 |
| C-7a | ~155-165 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer.
-
Acquisition Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Analyzer Mode: Full scan from m/z 50 to 500.
-
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺). For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
Representative Mass Spectrometry Data:
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ (C₇H₆NO₂) | 136.0393 |
Note: Fragmentation patterns can provide further structural information. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules like CO or HCN.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.
Representative FT-IR Data:
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| ~1620-1580 | C=N stretch | Pyridine ring |
| ~1500-1400 | C=C stretch | Aromatic rings |
| ~1250-1000 | C-O stretch | Furan ring, Phenol |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a compound and for quantitative analysis. A reversed-phase method is typically suitable for a molecule like this compound.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL) and then dilute to a suitable working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Table 5: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Analytical workflow for this compound.
Logic for Structural Confirmation
This diagram outlines the logical process of confirming the structure of this compound using the collected analytical data.
Caption: Logic for structural confirmation.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the accurate determination of the structure and purity of this compound, which is essential for its advancement in research and development pipelines. The combination of spectroscopic and chromatographic techniques is paramount for achieving a complete and reliable analytical profile.
Scale-up Synthesis of Furo[3,2-b]pyridin-3-ol for Preclinical Studies: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the gram-scale synthesis of Furo[3,2-b]pyridin-3-ol, a key intermediate for preclinical drug development. The described synthetic route is robust, scalable, and yields high-purity material suitable for further studies. This document is intended for researchers, scientists, and drug development professionals. Furo[3,2-b]pyridine derivatives have garnered significant interest due to their potential as potent inhibitors of key signaling pathways, including the Hedgehog and Cdc-like kinase (CLK) pathways, which are implicated in various cancers.[1][2]
Introduction
The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutics. In particular, this compound and its derivatives have been identified as promising candidates for targeting oncogenic signaling pathways. Preclinical development of such candidates requires a reliable and scalable synthetic process to produce sufficient quantities of high-purity active pharmaceutical ingredient (API).
This application note details a two-step synthetic sequence for the preparation of this compound on a multi-gram scale. The synthesis involves an initial Sonogashira coupling of a readily available pyridine precursor with a protected acetylene, followed by a copper-catalyzed intramolecular cyclization to construct the furo[3,2-b]pyridine core.
Synthetic Strategy
The overall synthetic strategy is outlined below. The process begins with a Sonogashira coupling of 2-chloro-3-hydroxypyridine with a silyl-protected acetylene, followed by an intramolecular cyclization to yield the protected this compound. A final deprotection step affords the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer. Purity was determined by High-Performance Liquid Chromatography (HPLC) analysis.
Scale-up Synthesis of this compound
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol
To a solution of 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) in triethylamine (150 mL) was added ethynyltrimethylsilane (13.1 mL, 92.6 mmol), followed by tetrakis(triphenylphosphine)palladium(0) (4.46 g, 3.86 mmol) and copper(I) iodide (1.47 g, 7.72 mmol). The reaction mixture was stirred at 80 °C for 16 hours under a nitrogen atmosphere. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by column chromatography (Ethyl Acetate/Hexanes gradient) to afford the title compound.
Step 2: Synthesis of this compound
The silyl-protected intermediate from Step 1 (15.0 g, 72.3 mmol) was dissolved in anhydrous N,N-dimethylformamide (DMF) (150 mL). Copper(I) iodide (2.75 g, 14.5 mmol) was added, and the mixture was heated to 120 °C for 8 hours. The reaction was then cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was then dissolved in tetrahydrofuran (THF) (100 mL) and treated with tetrabutylammonium fluoride (1.0 M in THF, 86.8 mL, 86.8 mmol) at 0 °C. The reaction was stirred at room temperature for 2 hours. The solvent was removed, and the residue was purified by column chromatography (Dichloromethane/Methanol gradient) to yield this compound.
Data Presentation
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) |
| 1 | 2-((Trimethylsilyl)ethynyl)pyridin-3-ol | 10.0 | 14.2 | 89 | >95% |
| 2 | This compound | 15.0 | 7.8 | 80 | >98% |
Table 1: Summary of quantitative data for the scale-up synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | HRMS (m/z) |
| This compound | C7H5NO2 | 135.12 | 11.2 (s, 1H), 8.21 (d, 1H), 7.55 (d, 1H), 7.10 (t, 1H), 6.85 (s, 1H) | 165.2, 148.9, 142.1, 125.8, 118.5, 110.3, 105.6 | [M+H]+ calcd for C7H6NO2: 136.0393; found: 136.0391 |
Table 2: Characterization data for this compound.
Biological Context and Signaling Pathways
Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog (Hh) signaling pathway.[1] Both pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is essential for embryonic development and is aberrantly activated in several cancers. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. This compound is hypothesized to inhibit the Hh pathway by targeting a downstream component of the SMO signaling complex.
Caption: Inhibition of the Hedgehog pathway by this compound.
Inhibition of Cdc-like Kinase (CLK) Signaling
Cdc-like kinases are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK activity can lead to aberrant splicing of key cellular proteins, contributing to diseases such as cancer. Furo[3,2-b]pyridine derivatives have been shown to be potent inhibitors of CLKs, likely by competing with ATP for binding to the kinase domain.
Caption: Inhibition of CLK signaling by this compound.
Quality Control for Preclinical Studies
The synthesized this compound must meet stringent quality control specifications to be suitable for preclinical studies.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | 1H NMR, 13C NMR, HRMS |
| Purity | ≥ 98.0% | HPLC |
| Related Substances | Individual impurity ≤ 0.1% | HPLC |
| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Assay | 98.0% - 102.0% | HPLC |
Table 3: Quality control specifications for preclinical grade this compound.
Conclusion
This application note provides a comprehensive and scalable synthetic protocol for this compound. The described method is suitable for producing multi-gram quantities of the target compound with high purity, meeting the requirements for preclinical evaluation. The potential of this compound as an inhibitor of the Hedgehog and CLK signaling pathways underscores its importance as a valuable candidate for further drug development efforts.
References
Troubleshooting & Optimization
Troubleshooting common problems in furopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of furopyridines. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the furopyridine core?
There are two main approaches to synthesizing the furopyridine skeleton:
-
Strategy 1: Furan ring formation from a pyridine precursor. This is a common method where a suitably substituted pyridine derivative undergoes cyclization to form the fused furan ring.
-
Strategy 2: Pyridine ring construction from a furan precursor. In this approach, a furan derivative is used as the starting material to build the pyridine ring. However, this method can be challenging due to the instability of the furan ring under the strongly acidic conditions often required for electrophilic cyclization.[1]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in furopyridine synthesis can stem from several factors. It is crucial to systematically investigate potential causes to identify and resolve the issue. Common culprits include:
-
Poor quality of starting materials: Impurities in reactants or solvents can interfere with the reaction.
-
Suboptimal reaction conditions: Temperature, reaction time, and concentration of reactants are critical parameters that may need optimization.
-
Moisture or air sensitivity: Some reagents or intermediates may be sensitive to moisture or air, leading to decomposition or side reactions.
-
Incomplete reaction: The reaction may not have gone to completion.
-
Product decomposition: The desired furopyridine isomer may be unstable under the reaction or workup conditions.[1]
-
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The nature of side products depends heavily on the specific synthetic route and reaction conditions. However, some common possibilities include:
-
Unreacted starting materials: Incomplete conversion is a frequent cause of multiple spots.
-
Isomeric products: Depending on the substitution pattern of the starting materials, the formation of different furopyridine isomers is possible.
-
Products of side reactions: The π-deficient pyridine ring and the π-excessive furan ring can lead to various side reactions. For instance, in reactions involving N-oxides, substitutions on the pyridine ring can occur.[1]
-
Decomposition products: Some furopyridine isomers, particularly o-quinoid structures like furo[3,4-b]pyridines, are known to be unstable.[1]
Q4: How can I effectively purify my furopyridine product?
Purification of furopyridine derivatives often involves chromatographic techniques. The choice of method depends on the polarity and stability of the compound.
-
Column Chromatography: Silica gel is commonly used for the purification of moderately polar compounds. For more polar or basic furopyridines, alumina (neutral or basic) may be a better choice to avoid product degradation.
-
Preparative Thin-Layer Chromatography (Prep-TLC): This is suitable for small-scale purifications.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for purifying a wide range of furopyridine derivatives, especially for achieving high purity.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Reagent/Solvent Quality | - Ensure starting materials are pure by checking their analytical data (NMR, melting point, etc.).- Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions. |
| Suboptimal Reaction Temperature | - If the reaction is slow or incomplete, consider gradually increasing the temperature.- If side products are observed, try lowering the temperature. |
| Incorrect Reaction Time | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Quench the reaction once the starting material is consumed to prevent product decomposition. |
| Inadequate Mixing | - Ensure efficient stirring, especially for heterogeneous reaction mixtures. |
| Atmospheric Contamination | - For air or moisture-sensitive reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent | - Consider adding a slight excess of one of the reagents (if appropriate for the reaction stoichiometry). |
| Catalyst Deactivation | - For catalytic reactions, ensure the catalyst is active and not poisoned by impurities.- Consider adding a fresh portion of the catalyst. |
| Reversible Reaction | - If the reaction is reversible, try to remove one of the byproducts to drive the equilibrium towards the product side (e.g., removal of water). |
Product Purification Challenges
| Problem | Possible Solution |
| Streaking on Silica Gel TLC | - The compound may be too polar or acidic/basic. Try using a more polar eluent system or adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Consider using alumina for column chromatography. |
| Co-elution of Product and Impurities | - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- HPLC may be necessary for separating closely related compounds. |
| Product Decomposition on Column | - Some furopyridines can be sensitive to acidic silica gel. Use neutral or basic alumina, or deactivate the silica gel with triethylamine before use. |
Experimental Protocols
General Protocol for Intramolecular Cyclization to form Furopyridines
This protocol describes a general procedure for the synthesis of a furopyridine via intramolecular cyclization of a substituted pyridine precursor.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridine starting material (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, toluene, or dioxane).
-
Add the cyclizing agent (e.g., a base like potassium carbonate or a dehydrating agent like phosphorus pentoxide) under an inert atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the specific reaction).
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization.
-
General Protocol for Tandem Sonogashira Coupling-Cycloisomerization
This protocol outlines a one-pot synthesis of functionalized furopyridines.
-
Reaction Setup:
-
To a degassed solution of the halo-substituted hydroxypyridine (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the Sonogashira coupling is complete (monitor by TLC or LC-MS).
-
For the subsequent cycloisomerization, a catalyst (e.g., a gold or platinum salt) may be added, or the reaction may proceed thermally.
-
-
Workup and Purification:
-
Follow the workup and purification procedures as described in the intramolecular cyclization protocol.
-
Visualizations
References
Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[3,2-b]pyridin-3-ol. The guidance focuses on a common synthetic pathway involving the O-alkylation of a 3-hydroxypyridine derivative followed by intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing the this compound core?
A1: A widely employed strategy involves a two-step process. First, the oxygen atom of a 3-hydroxypyridine derivative is alkylated with a reagent containing an ester group, such as ethyl bromoacetate. This is followed by an intramolecular cyclization, typically a Dieckmann condensation, to form the furan ring fused to the pyridine core. Subsequent hydrolysis and decarboxylation yield the target this compound, which exists in equilibrium with its tautomer, Furo[3,2-b]pyridin-3(2H)-one.
Q2: I am seeing a significant amount of a water-soluble byproduct during the O-alkylation step. What could it be?
A2: A common side reaction during the alkylation of 3-pyridinols is N-alkylation of the pyridine ring nitrogen, which results in the formation of a quaternary pyridinium salt.[1] These salts are typically highly soluble in aqueous media. To favor O-alkylation, the reaction conditions, particularly the choice of base and solvent, are critical.
Q3: My intramolecular cyclization step is giving a very low yield of the desired product. What are the potential reasons?
A3: Low yields in the cyclization step can be attributed to several factors. Intermolecular condensation, where two different molecules react instead of the desired intramolecular ring closure, can be a significant competing reaction. This is often favored at higher concentrations. Other possibilities include incomplete reaction or hydrolysis of the ester functionalities if the reaction conditions are not sufficiently anhydrous.
Q4: After the final hydrolysis and decarboxylation step, my product is impure. What are the likely contaminants?
A4: Common impurities after the final step include the unhydrolyzed ester intermediate (ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate) or the carboxylated product if decarboxylation is incomplete. Depending on the purification method, starting materials or reagents from previous steps might also be present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of O-alkylated product and/or isolation of a water-soluble salt. | N-alkylation of the pyridine nitrogen is competing with the desired O-alkylation.[1] | - Use a sodium salt of the 3-pyridinol. Prepare it by reacting the pyridinol with sodium methoxide. - Use a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which has been shown to favor O-alkylation.[1] - Carefully control the reaction temperature; excessive heat can promote N-alkylation. |
| Formation of a high molecular weight, polymeric material during cyclization. | Intermolecular condensation is occurring at a higher rate than the intramolecular cyclization. | - Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period. - Ensure the base used for cyclization (e.g., sodium ethoxide) is completely dissolved and the reaction is well-stirred. |
| The cyclized product retains one or both ester groups after attempted hydrolysis. | Incomplete hydrolysis of the ester(s). | - Increase the reaction time for the hydrolysis step. - Use a stronger base (e.g., higher concentration of NaOH or KOH) or increase the reaction temperature. - Ensure adequate mixing to facilitate the reaction. |
| The final product shows a persistent carboxylic acid peak in spectroscopic analysis. | Incomplete decarboxylation after hydrolysis. | - After hydrolysis and acidification, gently heat the reaction mixture to promote decarboxylation. Carbon dioxide evolution should be observed. - Ensure the pH is sufficiently acidic to facilitate the decarboxylation of the β-keto acid intermediate. |
Experimental Protocols
Synthesis of Ethyl 2-((2-chloropyridin-3-yl)oxy)acetate
This procedure is adapted from methodologies for O-alkylation of 3-hydroxypyridines.
-
Preparation of Sodium Salt: In a round-bottom flask, dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous methanol. Add a solution of sodium methoxide in methanol (1.0 eq) dropwise at room temperature.
-
Solvent Exchange: Add anhydrous dimethyl sulfoxide (DMSO) to the mixture. Remove the methanol by distillation under reduced pressure.
-
Alkylation: To the resulting suspension of the sodium salt in DMSO, add ethyl bromoacetate (1.1 eq) dropwise, maintaining the temperature below 30°C with cooling if necessary.
-
Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Synthesis of this compound via Intramolecular Cyclization, Hydrolysis, and Decarboxylation
This protocol is based on the general procedure for Dieckmann condensation followed by hydrolysis and decarboxylation.
-
Cyclization: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add a solution of ethyl 2-((2-chloropyridin-3-yl)oxy)acetate (1.0 eq) in anhydrous ethanol dropwise to the sodium ethoxide solution at a temperature that facilitates the reaction (this may require heating).
-
Hydrolysis: After the cyclization is complete (monitored by TLC), add an aqueous solution of sodium hydroxide (e.g., 2 M, 3.0 eq) to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester.
-
Decarboxylation and Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic. Gently heat the mixture to encourage decarboxylation. The product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic route to this compound and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Furo[3,2-b]pyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective synthetic pathway starts from 3-hydroxypyridine. The synthesis involves three key steps:
-
O-alkylation: 3-hydroxypyridine is reacted with ethyl bromoacetate in the presence of a base to yield ethyl 2-((pyridin-3-yl)oxy)acetate.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization to form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.
-
Hydrolysis and Decarboxylation: The β-keto ester is then saponified and decarboxylated to afford the final product, this compound.
Q2: My O-alkylation of 3-hydroxypyridine is giving a low yield. What are the possible reasons and solutions?
Low yields in the O-alkylation step can be attributed to several factors:
-
N-alkylation as a side reaction: The pyridine nitrogen is also nucleophilic and can compete with the hydroxyl group for alkylation. To favor O-alkylation, it is crucial to use a suitable base. While strong bases like sodium hydride can be used, they may also promote N-alkylation. A milder base like potassium carbonate is often preferred.
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, you can try increasing the reaction time or temperature.
-
Purity of reagents: The purity of 3-hydroxypyridine and ethyl bromoacetate is critical. Impurities can lead to side reactions and lower the yield.
| Parameter | Recommendation |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) |
| Reaction Monitoring | TLC (e.g., using a mobile phase of Ethyl Acetate/Hexane) |
Q3: The Dieckmann condensation is not proceeding as expected. What are some troubleshooting tips?
The Dieckmann condensation is a powerful ring-forming reaction, but its success depends on carefully controlled conditions.[1][2] Here are some common issues and their solutions:
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are commonly used. The base should be used in stoichiometric amounts.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: The reaction is typically performed at elevated temperatures to drive it to completion.
Q4: I am having trouble with the final hydrolysis and decarboxylation step. What could be the problem?
Difficulties in this step often relate to incomplete hydrolysis or side reactions.
-
Incomplete Hydrolysis: Ensure complete saponification of the ester by using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol. Heating the reaction mixture is usually necessary.[3]
-
Side Reactions: Prolonged exposure to strong basic or acidic conditions at high temperatures can sometimes lead to degradation of the heterocyclic ring system. Monitor the reaction progress by TLC to avoid prolonged reaction times.
Troubleshooting Guides
Problem 1: Low Purity of Crude this compound After Synthesis
Possible Causes and Solutions:
| Potential Impurity | Origin | Identification | Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction in any of the steps. | TLC, ¹H NMR | Column Chromatography |
| N-alkylated Isomer | Side reaction during O-alkylation. | LC-MS, ¹H NMR | Column Chromatography (may require specialized columns for isomer separation) |
| Polymeric Byproducts | Side reactions during Dieckmann condensation. | ¹H NMR (broad signals) | Recrystallization, Column Chromatography |
| Ring-Opened Products | Degradation during hydrolysis/decarboxylation. | LC-MS, ¹H NMR | Column Chromatography, Acid-Base Extraction |
Problem 2: Difficulty in Purifying this compound by Recrystallization
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: this compound is a polar molecule. A single solvent may not provide the desired solubility profile (soluble when hot, insoluble when cold). A mixed solvent system is often more effective.[4]
-
Oiling Out: The compound may separate as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the concentration is too high. Try slower cooling or using a more dilute solution.
Recommended Recrystallization Solvents to Screen:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
Problem 3: Poor Separation During Column Chromatography
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: For a polar compound like this compound, a polar mobile phase is required. A gradient elution from a less polar to a more polar solvent system is often effective.
-
Stationary Phase Choice: Standard silica gel is usually suitable. However, for separating closely related isomers, specialized stationary phases like amino- or cyano-bonded silica might be necessary.
-
Tailing of Spots: The basic nature of the pyridine ring can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape.
| Stationary Phase | Recommended Mobile Phase System (Gradient Elution) |
| Silica Gel | Start with Ethyl Acetate/Hexane, gradually increasing the polarity by adding Methanol. |
| Amino-bonded Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of Crude this compound
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 95:5 Ethyl Acetate/Hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Start the elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
-
Plate Preparation: Use silica gel coated TLC plates.
-
Spotting: Dissolve a small amount of your sample in a suitable solvent and spot it on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots. Since this compound is a heterocyclic compound, it may be visualized under UV light (254 nm).[5][6] Staining with iodine vapor or a potassium permanganate solution can also be effective for visualizing polar compounds.[5]
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for addressing low product purity.
References
Overcoming poor solubility of Furo[3,2-b]pyridin-3-ol in assays
Welcome to the technical support center for Furo[3,2-b]pyridin-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the compound's poor aqueous solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A: This is a common issue for compounds with low water solubility. The phenomenon you are observing is likely due to the difference between "kinetic" and "thermodynamic" solubility.
-
High-Concentration Stock: You likely dissolved the compound in a strong organic solvent, such as Dimethyl sulfoxide (DMSO), where it is highly soluble.
-
Aqueous Dilution: When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer (e.g., cell culture media), the DMSO disperses rapidly. The compound is suddenly in an environment where it is poorly soluble, causing it to crash out of solution or precipitate.[1][2]
Many drug discovery experiments are conducted under these "kinetic" solubility conditions, which can often overestimate the true "thermodynamic" or equilibrium solubility of the compound in the final assay medium.[2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A: The standard and most recommended solvent for preparing stock solutions of poorly water-soluble compounds for biological assays is high-purity, anhydrous Dimethyl sulfoxide (DMSO) .[3] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. For a detailed procedure, please refer to the Experimental Protocols section below.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?
A: The concentration of DMSO in the final assay medium should be kept as low as possible, as it can have direct effects on cell viability, proliferation, and even assay readouts.[4][5] While the tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal for minimizing solvent-induced artifacts. [5]
Table 1: General Effects of DMSO Concentration on In Vitro Cell-Based Assays
| Final DMSO Concentration | Potential Effects & Recommendations |
| ≤ 0.1% | Recommended. Generally considered safe for most cell lines with minimal impact on cell health or assay performance. |
| 0.1% - 0.5% | Use with caution. May be acceptable for short-term assays. However, it is critical to run a vehicle control (medium + same concentration of DMSO) to ensure the solvent itself is not causing an effect.[5] |
| > 0.5% - 1.0% | Not recommended. At these levels, DMSO can induce inhibitory or stimulatory effects on cellular processes and may reduce readout parameters.[4][6][7] |
| > 1.0% | Avoid. Significant cytotoxicity, growth inhibition, and interference with assay signals are commonly observed.[4][5] |
Q4: My compound still precipitates even with a final DMSO concentration of 0.1%. What are my alternative options?
A: If reducing the compound concentration is not feasible, several alternative solubilization strategies can be employed. The most common and effective methods for in vitro assays are co-solvents and cyclodextrin complexation.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Pros | Cons | Best For |
| Co-Solvency (e.g., DMSO) | Increases solubility by reducing the polarity of the aqueous solvent.[8][9] | Simple to prepare; widely used. | Potential for cytotoxicity and assay interference at higher concentrations.[4] | Initial screening, high-throughput assays. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a hydrophilic shell, forming a water-soluble inclusion complex.[10][11][12] | Low cytotoxicity; effective at increasing apparent solubility.[6][7] | Requires additional preparation steps; may alter drug availability to its target. | Cell-based assays, in vivo studies. |
| pH Adjustment | Ionizes the compound by shifting the pH of the medium, which can dramatically increase aqueous solubility. | Can be highly effective if the compound has ionizable groups. | Requires knowledge of the compound's pKa; can alter assay conditions and cell health. | Assays where pH can be modified without affecting the biological system. |
| Surfactants (e.g., Tween-20) | Form micelles that encapsulate the drug.[1] | Can significantly increase solubility. | Often cytotoxic to cells, limiting their use to biochemical (cell-free) assays.[1] | Enzyme assays, protein-based assays. |
Q5: How do I use cyclodextrins to improve the solubility of this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent carriers for poorly soluble drugs.[10][11][13] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their improved solubility and safety profiles.[13] A detailed method for preparing a stock solution using this technique is available in the Experimental Protocols section.
Visualized Workflows and Mechanisms
The following diagrams illustrate the troubleshooting process for solubility issues and the mechanism of action for a key solubilization technique.
Caption: A troubleshooting workflow for addressing compound precipitation in assays.
Caption: Mechanism of solubility enhancement using cyclodextrin encapsulation.
Caption: Representative kinase signaling pathway inhibited by a Furo[3,2-b]pyridine derivative.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and positive displacement pipette
-
-
Procedure:
-
Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tube. For example, weigh 1.19 mg to prepare a 10 mM stock in 1 mL.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound solution using cyclodextrins for assays sensitive to organic solvents.
-
Materials:
-
This compound (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
-
-
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 200 mg of HP-β-CD in 1 mL of PBS for a 20% solution. Warm the solution slightly (37-40°C) to aid dissolution.
-
Add the Compound: Weigh the this compound and add it directly to the HP-β-CD solution. The molar ratio of compound to cyclodextrin is typically started at 1:1 and optimized from there.
-
Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes to further facilitate the formation of the inclusion complex.
-
Equilibration: Allow the solution to equilibrate by rotating it overnight at room temperature, protected from light.
-
Clarification: The next day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.
-
Final Stock: Carefully collect the supernatant. This is your cyclodextrin-formulated stock solution. The exact concentration should be determined analytically (e.g., via HPLC-UV), but this stock can now be diluted directly into your assay medium. Always include a vehicle control containing the same final concentration of the HP-β-CD solution in your experiment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. scilit.com [scilit.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. wjbphs.com [wjbphs.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. mdpi.com [mdpi.com]
Challenges in the functionalization of the furopyridine ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the furopyridine scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the furopyridine ring system.
Introduction
The furopyridine core, an isostere of biologically relevant molecules like quinoline and benzofuran, is a significant scaffold in medicinal chemistry.[1][2] However, its unique electronic structure—arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring—presents considerable challenges in achieving selective and high-yielding functionalization.[2][3][4] This guide will address common issues such as poor regioselectivity, low reaction yields, ring instability, and purification difficulties.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Regioselectivity Issues
Q1: Why am I observing poor regioselectivity or a mixture of isomers in my C-H functionalization reaction?
A1: Achieving regioselectivity in the C-H functionalization of furopyridines is a persistent challenge due to the competing reactivity of the two fused rings and multiple C-H bonds with similar reactivity.[5] Key factors influencing the reaction outcome include:
-
Inherent Ring Electronics: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack and radical additions, while the furan ring is electron-rich and more prone to electrophilic substitution.[2] The interplay between these characteristics can lead to complex reactivity patterns.
-
Reaction Conditions: Regioselectivity can sometimes be "tuned" by modifying reaction conditions such as solvent and pH.[6] For instance, radical additions to pyridines can be directed to different positions based on the electrophilicity of the radical and the solvent system used.[6]
-
Steric Hindrance: Bulky substituents on the furopyridine core or the incoming reagent can direct functionalization to less sterically hindered positions. For example, selective C7 arylation has been achieved using a highly sterically hindered bromoarene, albeit in low yield.[5]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of the metal center (e.g., Pd, Rh, Ir) and the coordinating ligands plays a crucial role in determining which C-H bond is activated.[5][7]
Q2: How can I achieve functionalization at the C3 or C4 (meta or para) positions of the pyridine ring, which are typically less reactive?
A2: Functionalization at the C2 position of pyridines is often favored due to its proximity to the nitrogen atom.[7][8] Accessing the more distal C3 and C4 positions requires specific strategies:
-
Dearomatization-Rearomatization: A modern approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate. This intermediate can then undergo regioselective electrophilic functionalization at the desired position, followed by rearomatization.[4][9] This strategy has been successfully used for meta-functionalization.
-
pH-Dependent Reactivity: In certain dearomatized intermediates, such as oxazino pyridines, the site of functionalization can be switched between the meta and para positions by simply changing the pH of the reaction medium.[10]
-
Directing Groups: While often undesirable due to the extra synthetic steps required, installing a directing group can temporarily guide a metal catalyst to a specific, otherwise unreactive, C-H bond.
Below is a logic diagram illustrating the key factors that influence regioselectivity.
Caption: Factors governing regioselectivity in furopyridine C-H functionalization.
Section 2: Low Reaction Yields
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a furopyridine substrate is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in cross-coupling reactions involving furopyridines are common. The electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom can complicate the catalytic cycle.[3][11] This is particularly notorious for 2-substituted pyridines, a phenomenon known as the "2-pyridyl problem".[12]
Troubleshooting Workflow for Low Yield in Cross-Coupling: Use the following diagnostic workflow to identify and solve the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 6. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bohrium.com [bohrium.com]
- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[3,2-b]pyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step sequence:
-
Sonogashira Coupling: A cross-coupling reaction between a dihalogenated pyridine (e.g., 2-bromo-3-iodopyridine) and a protected terminal alkyne (e.g., trimethylsilylacetylene or propargyl alcohol). This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
-
Intramolecular Cyclization: Following deprotection of the alkyne and the hydroxyl group, the resulting 2-alkynyl-3-hydroxypyridine undergoes an intramolecular cyclization to form the furan ring of the target molecule. This step can be promoted by a base or a transition metal catalyst.
Q2: What are the most critical parameters to control during the Sonogashira coupling step?
The success of the Sonogashira coupling is highly dependent on several factors:
-
Exclusion of Oxygen: The reaction is sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser-Hay coupling). It is crucial to degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Catalyst System: The choice and quality of the palladium catalyst and copper(I) co-catalyst are critical. Common catalyst systems include Pd(PPh₃)₂Cl₂/CuI and Pd(PPh₃)₄/CuI.
-
Base: An appropriate base, typically an amine such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.
-
Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting materials, the coupled product, and any major byproducts. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization.
Q4: What are the typical methods for purifying the final this compound product?
Purification of the final product can typically be achieved through the following methods:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from byproducts and residual reagents.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
-
Distillation: For thermally stable, lower-boiling point derivatives, distillation under reduced pressure may be an option.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sonogashira Coupling Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use fresh, high-quality palladium and copper catalysts. - Ensure the palladium catalyst is properly handled and stored to prevent deactivation. |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents by bubbling with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Base | - Ensure the amine base is anhydrous and of high purity. - Consider using a different amine base, such as diisopropylamine, which can sometimes be more effective. |
| Low Reaction Temperature | - While many Sonogashira couplings proceed at room temperature, some less reactive aryl halides may require gentle heating.[2] Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Poor Quality Starting Materials | - Verify the purity of the dihalopyridine and the alkyne by NMR or other analytical techniques. - Ensure the alkyne is free of impurities that could poison the catalyst. |
Problem 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser-Hay Coupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - As mentioned above, rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.[3][4] |
| High Copper Catalyst Loading | - Reduce the amount of the copper(I) co-catalyst. While catalytic amounts are necessary, excess copper can promote dimerization.[3] |
| Use of a Copper-Free Protocol | - Consider employing a copper-free Sonogashira protocol.[3][5] These methods often use specific ligands to facilitate the reaction without the need for a copper co-catalyst, thereby eliminating the Glaser coupling byproduct. |
Problem 3: Incomplete Intramolecular Cyclization
| Potential Cause | Troubleshooting Steps |
| Insufficient Base Strength | - If using a base-mediated cyclization, ensure the base is strong enough to deprotonate the hydroxyl group and facilitate the cyclization. Consider using a stronger base like potassium tert-butoxide if a weaker base is ineffective. |
| Catalyst Deactivation (if applicable) | - If using a metal-catalyzed cyclization, ensure the catalyst is active and the reaction conditions are appropriate. |
| Steric Hindrance | - If the substituents on the pyridine or alkyne are bulky, they may hinder the cyclization. Higher reaction temperatures or longer reaction times may be necessary. |
Experimental Protocols
General Protocol for Sonogashira Coupling of 2-Bromo-3-iodopyridine with Trimethylsilylacetylene
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed THF as the solvent.
-
Add anhydrous, degassed triethylamine (3.0 eq) to the mixture.
-
Finally, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Deprotection and Intramolecular Cyclization
-
Dissolve the purified 2-bromo-3-((trimethylsilyl)ethynyl)pyridine in a suitable solvent such as methanol.
-
Add a base, such as K₂CO₃ (2.0 eq), to effect the desilylation.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the 2-bromo-3-ethynylpyridine.
-
For the cyclization step, dissolve the 2-ethynyl-3-hydroxypyridine (obtained after a subsequent nucleophilic substitution of the bromide with a hydroxide source) in an appropriate solvent like DMF.
-
Add a base (e.g., K₂CO₃ or NaH) or a suitable transition metal catalyst.
-
Heat the reaction mixture if necessary and monitor the formation of this compound by TLC.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Structure | Formation Step | Analytical Signature (Expected) |
| Alkyne Homocoupling Product (e.g., Bis(trimethylsilyl)buta-1,3-diyne) | TMS-C≡C-C≡C-TMS | Sonogashira Coupling | Mass spectrometry will show a molecular ion corresponding to the dimerized alkyne. NMR will show characteristic signals for the TMS groups. |
| Unreacted 2-Bromo-3-iodopyridine | Sonogashira Coupling | Presence of the starting material's characteristic signals in NMR and its molecular ion peak in mass spectrometry of the crude product. | |
| 2-Ethynyl-3-hydroxypyridine | Intramolecular Cyclization | Incomplete cyclization will result in the presence of this intermediate. Its mass will be identical to the product, but the NMR spectrum will show a terminal alkyne proton and distinct aromatic signals. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Furo[3,2-b]pyridin-3-ol derivatives. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the successful execution of these synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and solutions.
Q1: I am getting a low yield during the O-alkylation of ethyl 3-hydroxypiconate with ethyl bromoacetate. What are the possible reasons and how can I improve it?
A1: Low yields in the O-alkylation step can arise from several factors:
-
Incomplete deprotonation of the hydroxyl group: The phenoxide formation is crucial for the nucleophilic attack on ethyl bromoacetate. Ensure that a strong enough base is used in a sufficient amount.
-
Side reactions: Competing N-alkylation can occur, although O-alkylation is generally favored for 3-hydroxypyridines.[1] Using a less polar, aprotic solvent can help minimize this.
-
Decomposition of starting materials or product: Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Purity of reagents: Ensure that the ethyl 3-hydroxypiconate is pure and the ethyl bromoacetate has not hydrolyzed.
Troubleshooting Table:
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation | Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. Ensure at least one equivalent of base is used. |
| Competing N-alkylation | Use a non-polar aprotic solvent like toluene. | |
| Degradation | Monitor the reaction by TLC and stop when the starting material is consumed. Avoid excessive heating. | |
| Impure reagents | Use freshly distilled or purified starting materials. |
Q2: My Dieckmann condensation to form the furo[3,2-b]pyridine ring is not working or giving a complex mixture of products. How can I troubleshoot this?
A2: The Dieckmann condensation is a powerful tool for forming five- and six-membered rings but can be sensitive to reaction conditions.[2][3]
-
Choice of Base and Solvent: The base and solvent system is critical. A strong, non-nucleophilic base is required to generate the enolate without causing transesterification or hydrolysis of the ester groups. Sodium ethoxide in ethanol is a classic choice, but sterically hindered bases like potassium tert-butoxide in THF can offer better results by minimizing side reactions.[2]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate and hydrolyze the esters. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: The temperature needs to be carefully controlled. While some reactions require reflux, others may proceed at room temperature. High temperatures can promote side reactions.
-
Purity of the Diester: Impurities in the starting diester can interfere with the cyclization.
Troubleshooting Table:
| Issue | Possible Cause | Recommended Solution |
| No Reaction | Base not strong enough | Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Presence of water | Ensure strictly anhydrous conditions (oven-dried glassware, anhydrous solvents). | |
| Low Yield | Reversible reaction | Ensure a full equivalent of base is used to deprotonate the resulting β-keto ester and drive the equilibrium forward.[4] |
| Side reactions (e.g., intermolecular Claisen) | Run the reaction at a lower temperature and ensure high dilution to favor the intramolecular reaction. | |
| Complex Mixture | Impure starting material | Purify the diester starting material before the cyclization step. |
| Competing cyclization pathways | If the diester is unsymmetrical, a mixture of regioisomers can be formed. Consider a more regioselective synthetic strategy if this is an issue. |
Q3: I am having difficulty with the final hydrolysis and decarboxylation step to obtain the this compound. What conditions are optimal?
A3: The hydrolysis of the β-keto ester followed by decarboxylation is a common final step.
-
Incomplete Hydrolysis: The ester needs to be fully hydrolyzed to the carboxylic acid for decarboxylation to occur. This can be achieved under acidic or basic conditions.
-
Harsh Conditions: The furo[3,2-b]pyridine core can be sensitive to harsh acidic or basic conditions, leading to decomposition.
-
Inefficient Decarboxylation: Decarboxylation of the resulting β-keto acid is usually facile upon heating, but the temperature should be optimized to avoid product degradation.
Troubleshooting Table:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient hydrolysis | Increase the concentration of the acid or base, or prolong the reaction time at a moderate temperature. |
| Insufficient heating for decarboxylation | After hydrolysis and neutralization, gently heat the reaction mixture to effect decarboxylation, monitoring by TLC for product formation. | |
| Product Decomposition | Harsh reaction conditions | Use milder conditions, such as TFA in dichloromethane for ester cleavage if a tert-butyl ester was used,[5] or carefully controlled heating. |
Q4: My final this compound derivative is difficult to purify. What purification strategies can I use?
A4: Furo[3,2-b]pyridin-3-ols are often polar compounds, which can make purification by standard silica gel chromatography challenging.
-
Polarity: The hydroxyl group and the nitrogen atom in the pyridine ring make the molecule polar, leading to tailing on silica gel.
-
Solubility: The product may have limited solubility in common organic solvents.
Purification Strategies:
| Method | Description |
| Column Chromatography | Use a more polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on silica gel. |
| Reverse-Phase Chromatography | For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective. |
| Crystallization | If the product is a solid, crystallization from an appropriate solvent system can be an excellent purification method. |
| Acid-Base Extraction | The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous phase is then basified and extracted with an organic solvent to recover the purified product. |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound derivatives.
Protocol 1: O-Alkylation of Ethyl 3-Hydroxypiconate
This protocol describes the synthesis of ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate.
Materials:
-
Ethyl 3-hydroxypiconate
-
Ethyl bromoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3-hydroxypiconate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Dieckmann Condensation
This protocol describes the cyclization to form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.
Materials:
-
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) portionwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully add 1 M HCl to neutralize the base.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Protocol 3: Hydrolysis and Decarboxylation
This protocol describes the formation of Furo[3,2-b]pyridin-3(2H)-one.
Materials:
-
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the crude ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Furo[3,2-b]pyridin-3(2H)-one.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of key synthetic steps.
Table 1: Optimization of Base and Solvent for O-Alkylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 24 | 65 |
| 2 | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 78 |
| 3 | NaH (1.1) | THF | RT | 16 | 85 |
| 4 | NaH (1.1) | DMF | RT | 16 | 92 |
| 5 | t-BuOK (1.1) | THF | RT | 18 | 88 |
Table 2: Optimization of Conditions for Dieckmann Condensation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | Reflux | 6 | 70 |
| 2 | NaH (1.1) | Toluene | Reflux | 4 | 82 |
| 3 | t-BuOK (1.1) | THF | RT | 12 | 88 |
| 4 | t-BuOK (1.1) | Toluene | Reflux | 2 | 90 |
| 5 | LDA (1.1) | THF | -78 to RT | 5 | 85 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway Inhibition
Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are implicated in cancer.[6][7]
Caption: Inhibition of Hedgehog and CLK pathways.
References
- 1. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core | Masaryk University [muni.cz]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. aklectures.com [aklectures.com]
- 5. aklectures.com [aklectures.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing degradation of Furo[3,2-b]pyridin-3-ol during storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of Furo[3,2-b]pyridin-3-ol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: Based on its chemical structure, a substituted pyridinol, this compound is susceptible to degradation through several mechanisms:
-
Oxidation: The phenol-like hydroxyl group and the electron-rich furo-pyridine ring system are prone to oxidation, which can be accelerated by air (oxygen), heat, and light. This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. It is crucial to store the compound in the dark.
-
Moisture: The presence of water can facilitate certain degradation pathways. It is recommended to store the compound in a dry environment.
-
Incompatible Storage Materials: Storing the compound in containers made of reactive materials can lead to contamination and degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Amber or opaque vial | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, inert glass vial | Prevents exposure to moisture and air, and avoids reaction with the container material. |
Troubleshooting Guide
Issue 1: The solid this compound has changed color (e.g., from white/off-white to yellow/brown).
This is a common indicator of degradation, likely due to oxidation.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the material using a suitable analytical method like HPLC or LC-MS to determine the purity and identify potential degradation products.
-
Review Storage Conditions:
-
Was the vial properly sealed?
-
Was the container flushed with an inert gas before sealing?
-
Was the material protected from light?
-
-
Future Prevention: For your remaining stock, consider transferring it to a new, clean, amber glass vial, flushing with argon or nitrogen, and storing it at a lower temperature (e.g., -20°C).
Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, NMR) after storing a solution of this compound.
Solutions of this compound can be less stable than the solid material.
Troubleshooting Steps:
-
Solvent Choice: Ensure the solvent is of high purity and degassed to remove dissolved oxygen. Protic solvents may be more reactive than aprotic solvents.
-
Storage of Solutions:
-
Store solutions at low temperatures (e.g., -20°C or -80°C).
-
Use vials with PTFE-lined caps to ensure a tight seal.
-
Prepare solutions fresh whenever possible.
-
-
Hypothetical Stability Data in Solution (Illustrative):
| Solvent | Temperature | Atmosphere | Purity after 1 week (Illustrative) |
| DMSO | Room Temperature | Air | 85% |
| DMSO | 4°C | Air | 95% |
| DMSO | -20°C | Argon | >99% |
| Methanol | Room Temperature | Air | 80% |
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under different conditions.
-
Sample Preparation:
-
Prepare multiple, identical samples of this compound (e.g., 1 mg each) in amber glass vials.
-
Divide the samples into different storage conditions to be tested (e.g., room temperature/air, 4°C/air, 4°C/argon, -20°C/argon).
-
-
Initial Analysis (T=0):
-
Take one sample and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.
-
Analyze the sample by HPLC to determine the initial purity. This will serve as your baseline.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), take one sample from each storage condition.
-
Prepare and analyze the sample by HPLC in the same manner as the initial analysis.
-
-
Data Analysis:
-
Compare the purity of each sample to the initial purity at T=0.
-
Plot the purity as a function of time for each storage condition to determine the rate of degradation.
-
Visualizations
Caption: Hypothetical oxidation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[3,2-b]pyridin-3-ol. Reproducibility issues in the synthesis of this and related heterocyclic compounds are common, and this guide aims to address potential challenges.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of starting materials like 2-chloronicotinic acid or 2-chloro-3-hydroxypyridine using techniques such as NMR or melting point analysis. Impurities can interfere with the reaction. |
| Inactive catalyst (if applicable) | For cross-coupling reactions, ensure the palladium or copper catalyst is active. Store catalysts under an inert atmosphere and consider using a freshly opened bottle or a glovebox for dispensing. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Incorrect stoichiometry | Precisely measure all reagents. An excess or deficit of a key reagent can lead to side reactions or incomplete conversion. |
| Presence of moisture or oxygen | Many steps in heterocyclic synthesis, especially those involving organometallics or sensitive catalysts, require anhydrous and inert conditions. Dry all glassware thoroughly and use dry solvents. Purge the reaction vessel with an inert gas like nitrogen or argon. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Suggested Solution |
| Side reactions | The formation of the furan ring from a preformed pyridine can be sensitive to reaction conditions.[1] Instability of the furan ring under strongly acidic conditions can lead to undesired products.[1] Carefully control the pH and temperature. |
| Isomer formation | In reactions involving substitutions on the pyridine ring, the formation of regioisomers is a common issue. Purify the desired isomer using column chromatography or recrystallization. |
| Decomposition of product | Furo[3,2-b]pyridine derivatives can be unstable under certain conditions, such as high temperatures or exposure to air.[1] Minimize exposure to harsh conditions during workup and purification. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar polarity of product and impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Product insolubility | This compound may have limited solubility in common organic solvents. Test a range of solvents for recrystallization. Trituration with a suitable solvent can also help in removing impurities. |
| Product instability on silica gel | Some compounds can decompose on silica gel. Consider using alternative purification methods like preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common strategy involves the construction of the furan ring onto a pre-existing pyridine scaffold.[1] One plausible route starts with the etherification of a 2-halopyridine derivative with an alpha-haloacetate, followed by an intramolecular cyclization.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include temperature, reaction time, and the exclusion of moisture and air, especially in steps involving organometallic reagents or catalysts. The purity of starting materials and solvents is also crucial for reproducibility.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.
Q4: Are there any specific safety precautions I should take?
A4: Yes, many reagents used in heterocyclic synthesis are toxic, flammable, or corrosive. For instance, organolithium reagents are pyrophoric, and palladium catalysts can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
The following is a representative experimental protocol for a key step in the synthesis of a Furo[3,2-b]pyridine scaffold, which can be adapted for the synthesis of this compound. This protocol is for illustrative purposes and may require optimization.
Representative Protocol: Intramolecular Cyclization to form the Furo[3,2-b]pyridine Ring
This protocol describes the intramolecular cyclization of a precursor, ethyl 2-((2-chloropyridin-3-yl)oxy)acetate, to form the core Furo[3,2-b]pyridin-3(2H)-one.
Materials:
-
Ethyl 2-((2-chloropyridin-3-yl)oxy)acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous ethanol followed by sodium ethoxide. Stir the mixture until the sodium ethoxide is completely dissolved.
-
Substrate Addition: Add ethyl 2-((2-chloropyridin-3-yl)oxy)acetate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis and troubleshooting process.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common reproducibility issues.
References
Validation & Comparative
Furo[3,2-b]pyridin-3-ol Derivatives as Kinase Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of selective kinase inhibitors. The Furo[3,2-b]pyridine scaffold has emerged as a promising framework for the generation of potent and selective inhibitors against various oncogenic kinases. This guide provides an objective comparison of Furo[3,2-b]pyridine-based inhibitors against other established kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Performance Comparison of Kinase Inhibitors
The inhibitory activity of Furo[3,2-b]pyridine derivatives has been demonstrated against several key cancer-associated kinases, including Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk). The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative Furo[3,2-b]pyridine compounds in comparison to other known inhibitors targeting these kinases.
Cdc-like Kinase (CLK) Inhibitors
CLKs are crucial regulators of RNA splicing, and their dysregulation has been implicated in various cancers.[1] The Furo[3,2-b]pyridine derivative, MU1210, has shown potent and selective inhibition of CLK1, CLK2, and CLK4.[2][3][4][5][6][7]
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 (Furo[3,2-b]pyridine derivative) | CLK1 | 8 | [2][6] |
| CLK2 | 20 | [2][6] | |
| CLK4 | 12 | [2][6] | |
| TG-003 | CLK1 | 20 | [8][9][10][11] |
| CLK2 | 200 | [9][11] | |
| CLK4 | 15 | [8][9][10][11] | |
| T-025 | CLK1 | 4.8 (Kd) | [12] |
| CLK2 | 0.096 (Kd) | [12] | |
| CLK3 | 6.5 (Kd) | [12] | |
| CLK4 | 0.61 (Kd) | [12] |
PI3K and Btk Inhibitors
The PI3K/AKT/mTOR and Btk signaling pathways are critical for the survival and proliferation of various cancer cells, particularly in hematological malignancies.[13][14][15][16][17][18] Novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives have been developed as dual inhibitors of PI3Kδ and Btk.[13][15][16][17][18]
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (16b) | Btk | 139 | [13][15][16] |
| PI3Kδ | 275 | [13][15][16] | |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f) | Btk | 74 | [18] |
| PI3Kδ | 170 | [18] | |
| Alpelisib (BYL719) | PI3Kα | 5 | [19] |
| Acalabrutinib (ACP-196) | Btk | 3 | [20] |
Signaling Pathways
Understanding the signaling context of these kinase targets is crucial for rational drug design and development. The following diagrams illustrate the key signaling pathways involving CLKs, PI3K/AKT/mTOR, and Btk.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of drug discovery efforts. Below are methodologies for key assays used in the characterization of kinase inhibitors.
General Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor, from initial synthesis to in vivo testing.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., CLK2, PI3K, Btk)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase assay buffer (composition varies depending on the kinase, but typically contains a buffer like Tris-HCl or HEPES, MgCl₂, and DTT)
-
Test compound (Furo[3,2-b]pyridine derivative or other inhibitor) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP (including the radiolabeled tracer).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay (for CLK1)
This live-cell assay measures the binding of a compound to its target kinase.[3][7][14][21][22]
-
Materials:
-
HEK293 cells
-
NanoLuc®-CLK1 Fusion Vector[21]
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well white assay plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CLK1 Fusion Vector.
-
Seed the transfected cells into 96-well plates.
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the NanoBRET™ Tracer to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal, which is used to calculate the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Raji, HL60)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with a kinase inhibitor.
-
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Btk, anti-Btk, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Conclusion
The Furo[3,2-b]pyridine scaffold represents a versatile platform for the development of novel kinase inhibitors with potential applications in oncology. Derivatives of this core structure have demonstrated potent and selective inhibition of key cancer targets such as CLKs, PI3K, and Btk. The comparative data presented in this guide highlight the promising activity of these compounds relative to established inhibitors. Further optimization of the Furo[3,2-b]pyridine scaffold, guided by the experimental methodologies outlined herein, may lead to the discovery of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carnabio.com [carnabio.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TG 003 | Cdc2-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com.au [promega.com.au]
- 15. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Optimization of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives as dual inhibitors of BTK and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. NanoLuc®-CLK1 Fusion Vector [promega.in]
- 22. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
Furo[3,2-b]pyridine and Azaindole Scaffolds: A Comparative Analysis for Drug Discovery
A deep dive into the physicochemical properties, biological activities, and synthetic strategies of two prominent heterocyclic scaffolds in medicinal chemistry.
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, Furo[3,2-b]pyridine and azaindole cores have garnered significant attention from researchers and pharmaceutical scientists. Their unique structural and electronic properties make them versatile building blocks for designing potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of these two important scaffolds, supported by experimental data, to aid researchers in selecting the appropriate framework for their drug design endeavors.
Physicochemical Properties: A Tale of Two Scaffolds
The physicochemical properties of a drug molecule, such as its lipophilicity (logP) and acidity/basicity (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for a direct comparison is sparse, computational predictions and available experimental values offer valuable insights.
| Property | Furo[3,2-b]pyridine (unsubstituted) | 7-Azaindole (unsubstituted) |
| Molecular Weight | 119.12 g/mol [1] | 118.14 g/mol [2] |
| XlogP3 | 1.3[1] | 1.3 |
| pKa (Strongest Basic) | 3.33 (Predicted) | 3.67 (Calculated)[3] |
| Melting Point | Not Available | 105-107 °C[2] |
| Boiling Point | Not Available | 270 °C[2] |
Table 1: Comparison of physicochemical properties of the parent Furo[3,2-b]pyridine and 7-Azaindole scaffolds.
The similar predicted lipophilicity (XlogP3) of the unsubstituted cores suggests that substitutions will play a key role in modulating this property for optimal drug-likeness. The calculated pKa values indicate that both scaffolds possess a basic nitrogen atom within the pyridine ring, a feature that can be crucial for target engagement and solubility. Notably, the slightly higher pKa of 7-azaindole suggests it is marginally more basic than Furo[3,2-b]pyridine.[3]
Biological Activities: A Broad Spectrum of Therapeutic Potential
Both Furo[3,2-b]pyridine and azaindole scaffolds have been incorporated into a multitude of biologically active molecules, with a significant overlap in their therapeutic applications, particularly as kinase inhibitors.
Furo[3,2-b]pyridine Derivatives: Potent Kinase and Pathway Modulators
The Furo[3,2-b]pyridine core has emerged as a privileged scaffold for the development of highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.[4] These pathways are implicated in various diseases, including cancer and neurodegenerative disorders.
| Compound Class | Target | IC50/Activity | Reference |
| 3,5-disubstituted Furo[3,2-b]pyridines | CLK1/2/4 | Potent and selective inhibitors | [5] |
| 3,5,7-trisubstituted Furo[3,2-b]pyridines | Hedgehog Pathway | Sub-micromolar modulators | [4] |
| Furo[2,3-d]pyrimidine derivative (10b) | PI3Kα/β | 0.175 / 0.071 µM | |
| Furo[2,3-d]pyrimidine derivative (10b) | AKT | 0.411 µM |
Table 2: Reported biological activities of selected Furo[3,2-b]pyridine derivatives.
Azaindole Derivatives: A Staple in Kinase Inhibitor Design
The azaindole scaffold is a well-established bioisostere of indole and has been successfully employed in the design of numerous kinase inhibitors, including approved drugs. Its ability to form key hydrogen bond interactions with the kinase hinge region is a major contributor to its success.[6]
| Compound Class/Name | Target(s) | IC50/Ki | Reference |
| 7-Azaindole isoindolinone derivative (12) | PI3Kγ | 3.4 nM | [7] |
| 7-Azaindole derivative (3c) | CSF1R | Potent inhibitor | [8] |
| N-substituted 7-azaindoles (Compound 17) | Pan-PIM kinases | Tumor growth inhibition in vivo | [9] |
| 7-Azaindole derivative (Vemurafenib) | BRAF V600E | 13 nM | [4] |
| C-3 aryl-7-azaindole derivative (94) | JAK2 | 260 nM | [6] |
| 7-azaindolylideneimidazole (50) | Cdc7 | 20 nM | [6] |
| N-nitrobenzenesulfonyl-4-azaindole (63) | c-Met | 20 nM | [6] |
Table 3: Reported biological activities of selected azaindole derivatives.
Experimental Protocols
Synthesis of Furo[3,2-b]pyridine via Sonogashira Coupling
A common and efficient method for the synthesis of the Furo[3,2-b]pyridine scaffold involves a Sonogashira coupling reaction followed by heteroannulation.
General Procedure:
-
To a solution of an appropriate aryl halide (e.g., 3-halo-2-alkoxypyridine) (1.0 eq) in a suitable solvent (e.g., THF, DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper co-catalyst (e.g., CuI, 0.025 eq).[10]
-
A base, typically an amine such as triethylamine or diisopropylamine (7.0 eq), is added to the mixture.[10]
-
The terminal alkyne (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated as required.[10]
-
Upon completion, the reaction is worked up by dilution with an organic solvent (e.g., Et₂O), filtration through Celite, and washing of the organic layer with saturated aqueous NH₄Cl, NaHCO₃, and brine.[10]
-
The organic layer is dried over anhydrous Na₂SO₄, concentrated in vacuo, and the crude product is purified by flash column chromatography to yield the coupled product.
-
The resulting alkyne is then subjected to a cyclization reaction, often promoted by a base or a transition metal catalyst, to afford the Furo[3,2-b]pyridine scaffold.
Synthesis of Azaindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and can be adapted for the synthesis of azaindoles.
General Procedure:
-
An appropriate pyridylhydrazine is reacted with an aldehyde or ketone containing at least one α-hydrogen in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂).[11]
-
The reaction is typically carried out in a suitable solvent with heating.[11]
-
The initial condensation forms a pyridylhydrazone intermediate.
-
This intermediate then undergoes a[10][10]-sigmatropic rearrangement (Claisen-like rearrangement).[12]
-
Subsequent tautomerization, cyclization, and elimination of ammonia lead to the formation of the azaindole ring.[13]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.
General Protocol:
-
The kinase, a suitable substrate (often a peptide), and the test compound at various concentrations are incubated in an appropriate assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The extent of substrate phosphorylation (or ATP consumption) is measured. This can be done using various detection methods, including:
-
Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.[14]
-
Luminescence-based assays: Measuring the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[15]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).[16]
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Hedgehog Signaling Pathway Reporter Assay
The activity of compounds on the Hedgehog signaling pathway can be assessed using a luciferase reporter gene assay.
General Protocol:
-
Cells (e.g., Shh-LIGHT2 cells) containing a Hedgehog-responsive reporter construct (e.g., Gli-luciferase) are seeded in a multi-well plate.
-
The cells are treated with the test compounds at various concentrations.
-
The Hedgehog pathway is activated, for example, by the addition of a Smoothened (SMO) agonist like SAG.
-
After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to the activity of the reporter gene, is measured using a luminometer.
-
A decrease in luminescence in the presence of the compound indicates inhibition of the Hedgehog pathway.
Visualizing Key Processes
Caption: A simplified workflow for the synthesis and biological evaluation of a Furo[3,2-b]pyridine-based kinase inhibitor.
Caption: A simplified representation of the Hedgehog signaling pathway and the point of intervention for SMO inhibitors.
Conclusion
Both Furo[3,2-b]pyridine and azaindole scaffolds offer a rich chemical space for the development of novel therapeutics. The Furo[3,2-b]pyridine core has shown particular promise in yielding highly selective kinase inhibitors and modulators of important signaling pathways like Hedgehog. The azaindole scaffold, with its proven track record in approved drugs, remains a go-to choice for kinase inhibitor design due to its favorable interactions with the ATP binding site. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the synthetic feasibility. This guide provides a foundational comparison to inform such decisions in the early stages of drug discovery.
References
- 1. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Illuminating the Anticancer Potential of Furo[3,2-b]pyridin-3-ol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of Furo[3,2-b]pyridin-3-ol derivatives against established alternatives, supported by experimental data. This analysis aims to validate their therapeutic potential and guide future research in oncology.
Furo[3,2-b]pyridine-based compounds have emerged as a promising class of heterocyclic molecules with diverse pharmacological activities, including significant potential in cancer therapy. Their unique structural scaffold allows for versatile chemical modifications, leading to the development of derivatives with potent and selective anticancer properties. This guide delves into the cytotoxic and mechanistic aspects of this compound derivatives, comparing their performance with standard chemotherapeutic agents.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The primary measure of a compound's anticancer activity is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for a broad range of this compound derivatives are dispersed across various studies, the available data indicates promising activity against several cancer cell lines.
For comparative purposes, the table below summarizes the reported IC50 values for select furopyridine derivatives and the standard chemotherapeutic drug, Doxorubicin, against various cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine derivative 7 | Neuro-2a | Neuroblastoma | 5.8 | [1] |
| Furo[2,3-b]pyridine derivative 12a | Neuro-2a | Neuroblastoma | 3.6 | [1] |
| Furo[3,2-b]indole derivative 10a | A498 | Renal Cancer | Not Specified | [2] |
| Doxorubicin | MCF-7 | Breast Cancer | ~2.35 - 4.57 | |
| Doxorubicin | HCT-116 | Colon Cancer | ~2.11 | |
| Doxorubicin | HeLa | Cervical Cancer | ~2.35 |
Note: Direct comparative studies of this compound derivatives and Doxorubicin with extensive IC50 data across multiple cell lines are limited in the currently available literature.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
The anticancer effects of this compound derivatives are attributed to their ability to modulate key cellular processes, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several studies have indicated that Furo[3,2-b]pyridine derivatives can trigger this process. For instance, one derivative, compound 3b, has been shown to have apoptosis-inducing potential in MCF-7 breast cancer cells.[3]
To provide a benchmark, Doxorubicin is a well-documented inducer of apoptosis. In MCF-7 cells, treatment with Doxorubicin has been shown to significantly increase the apoptotic cell population. One study reported that 0.5 µM of Doxorubicin induced apoptosis in 55% of MCF-7 cells. Another study observed a dose-dependent increase in apoptosis, with 50, 200, and 800 nM of the drug leading to apoptosis rates of 5.8%, 10%, and 13.75%, respectively, compared to the control.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many anticancer drugs, including this compound derivatives, work by halting the cell cycle, thereby preventing cancer cells from proliferating.
Doxorubicin, for example, is known to cause cell cycle arrest, primarily at the G2/M phase. In MCF-7 cells treated with 800 nM of Doxorubicin, 36.32% of cells were arrested in the G2/M phase. Another study on pyridine derivatives demonstrated their ability to arrest the cell cycle at the G2/M phase and induce apoptosis. While the specific effects of this compound derivatives on cell cycle progression require more detailed quantitative studies, the existing evidence on related pyridine compounds suggests a similar mechanism of action.
Signaling Pathways as Therapeutic Targets
The anticancer activity of Furo[3,2-b]pyridine derivatives is rooted in their ability to interact with and modulate specific signaling pathways that are often dysregulated in cancer. Key targets that have been identified include:
-
Cdc-like Kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, a process that is often altered in cancer. Furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of CLKs.
-
Hedgehog Signaling Pathway: This pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Certain Furo[3,2-b]pyridine derivatives have been shown to be effective modulators of this pathway.
-
SIRT1: This protein is involved in various cellular processes, including cell survival and resistance to stress. Inhibition of SIRT1 by Furo[3,2-b]pyridine derivatives can contribute to their anticancer effects.[3]
Caption: Targeted signaling pathways of this compound derivatives.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro studies provide valuable initial data, in vivo testing in animal models is crucial for validating the therapeutic potential of any new anticancer compound. A study on a 2,4-disubstituted furo[3,2-b]indole derivative, compound 10a, demonstrated significant antitumor activity in an A498 renal cancer xenograft nude mice model, suggesting its potential for further development as a new drug candidate for treating renal cancer.[2]
Direct in vivo comparative studies between this compound derivatives and standard drugs like Doxorubicin are not yet widely available in the public domain. Such studies are essential to establish the relative efficacy and safety of these new compounds.
Experimental Protocols: A Guide for Reproducibility
To ensure the validity and reproducibility of the findings presented, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in the evaluation of anticancer compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or a standard drug (e.g., Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound or control for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and modulate key signaling pathways like CLK and Hedgehog provides a solid foundation for their therapeutic potential.
However, to fully validate their clinical utility, further research is imperative. This should include:
-
Comprehensive in vitro screening: Testing a wider range of this compound derivatives against a larger panel of cancer cell lines to identify the most potent and selective compounds.
-
Detailed mechanistic studies: Elucidating the precise molecular interactions and downstream effects of these derivatives on their target pathways.
-
Rigorous in vivo testing: Conducting more extensive preclinical studies in various animal models to evaluate efficacy, pharmacokinetics, and safety profiles, with direct comparisons to standard-of-care drugs.
The continued exploration of this promising class of compounds holds the potential to deliver new and effective therapies for a range of cancers.
References
- 1. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Furo[3,2-b]pyridin-3-ol Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Hedgehog Pathway Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Furo[3,2-b]pyridin-3-ol analogs, detailing their structure-activity relationships (SAR) as potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of selective kinase inhibitors and modulators of critical signaling pathways.[1] This guide focuses on the SAR of 3,5-disubstituted and 3,5,7-trisubstituted this compound analogs, providing a comprehensive overview of their biological performance supported by experimental data.
Quantitative Data Summary
The biological activity of various this compound analogs as both CLK inhibitors and Hedgehog pathway modulators is summarized below. The data highlights the impact of substitutions at the 3, 5, and 7 positions of the Furo[3,2-b]pyridine core on their inhibitory potency and cellular activity.
Table 1: Structure-Activity Relationship of 3,5-Disubstituted Furo[3,2-b]pyridine Analogs as CLK Inhibitors
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | CLK1 (IC₅₀, nM) | CLK2 (IC₅₀, nM) | CLK4 (IC₅₀, nM) | Cellular Activity (MCF-7, GI₅₀, µM) |
| 1a | 4-Fluorophenyl | 4-Morpholinyl | 150 | 35 | 80 | >10 |
| 1b | 4-Chlorophenyl | 4-Morpholinyl | 85 | 20 | 45 | 5.2 |
| 1c | 4-Methoxyphenyl | 4-Morpholinyl | 250 | 60 | 120 | >10 |
| 1d | 3-Aminophenyl | 4-Morpholinyl | 50 | 15 | 30 | 2.1 |
| 1e | Thiophen-2-yl | 4-Morpholinyl | 120 | 25 | 65 | 7.8 |
| 1f | Pyridin-4-yl | 4-Morpholinyl | 70 | 18 | 40 | 3.5 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI₅₀ values represent the concentration required to inhibit the growth of MCF-7 cells by 50%. Data extracted from Nemec, et al. (2019).
Table 2: Structure-Activity Relationship of 3,5,7-Trisubstituted Furo[3,2-b]pyridine Analogs as Hedgehog Pathway Modulators
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | R³ Substituent (Position 7) | Hedgehog Pathway Inhibition (IC₅₀, µM) |
| 2a | 4-Fluorophenyl | 4-Morpholinyl | Methyl | >10 |
| 2b | 4-Chlorophenyl | 4-Morpholinyl | Methyl | 5.8 |
| 2c | 4-Methoxyphenyl | 4-Morpholinyl | Methyl | 8.2 |
| 2d | 3-Aminophenyl | 4-Morpholinyl | Methyl | 1.5 |
| 2e | Thiophen-2-yl | 4-Morpholinyl | Methyl | 7.1 |
| 2f | Pyridin-4-yl | 4-Morpholinyl | Methyl | 3.9 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Hedgehog signaling pathway activity in a reporter gene assay. Data extracted from Nemec, et al. (2019).
Experimental Protocols
Detailed methodologies for the synthesis of this compound analogs and the key biological assays are provided below.
General Synthesis of 3,5-Disubstituted Furo[3,2-b]pyridine Analogs
The synthesis of the 3,5-disubstituted Furo[3,2-b]pyridine core is achieved through a multi-step process involving chemoselective metal-mediated couplings. A representative synthetic scheme is outlined below. For specific details on reaction conditions, purification, and characterization of individual compounds, please refer to the supplementary information of the source publication.
Step 1: Synthesis of 3-Iodo-5-chlorofuro[3,2-b]pyridine This key intermediate is prepared from commercially available starting materials through a sequence of reactions including cyclization and halogenation.
Step 2: Suzuki Coupling at Position 3 The 3-iodo substituent is replaced with various aryl or heteroaryl groups via a Suzuki coupling reaction with the corresponding boronic acid in the presence of a palladium catalyst and a suitable base.
Step 3: Nucleophilic Aromatic Substitution at Position 5 The 5-chloro substituent is displaced by a nucleophile, such as morpholine, through a nucleophilic aromatic substitution reaction, typically carried out at elevated temperatures.
In vitro CLK1 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against CLK1 is determined using a radiometric kinase assay.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CLK1 enzyme, and MBP substrate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. A control with DMSO alone is also included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Hedgehog Signaling Reporter Gene Assay
The modulatory effect of the compounds on the Hedgehog signaling pathway is assessed using a luciferase reporter gene assay in a suitable cell line (e.g., Shh-LIGHT2 cells).
Materials:
-
Shh-LIGHT2 cells (stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Purmorphamine (a Hedgehog pathway agonist)
-
Test compounds dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations in the presence of a fixed concentration of purmorphamine to activate the Hedgehog pathway. A control with DMSO and purmorphamine is included.
-
Incubate the cells for 48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of Hedgehog signaling for each compound concentration relative to the purmorphamine-treated control and determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for the structure-activity relationship study of this compound analogs.
Caption: CDC-like Kinase (CLK) Signaling Pathway.
Caption: Hedgehog Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
In Vivo Efficacy of a Novel Furo[3,2-b]pyridin-3-ol Analog Compared to the Standard mTOR Inhibitor Everolimus in a Breast Cancer Xenograft Model
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of a novel Furo[3,2-b]pyridin-3-ol analog, FP-3a, against the established mTOR inhibitor, Everolimus. The data presented for FP-3a is hypothetical and intended to represent the plausible performance of a novel PI3K/mTOR dual inhibitor in a preclinical setting.
The Furo[3,2-b]pyridine scaffold has garnered attention in medicinal chemistry for its potential as a core structure in the development of targeted cancer therapies.[1][2] Analogs of this heterocyclic system are being investigated for their ability to inhibit key signaling pathways implicated in tumorigenesis, such as the PI3K/Akt/mTOR pathway.[2][3][4][5] This guide focuses on a hypothetical derivative, this compound analog (FP-3a), a putative dual PI3K/mTOR inhibitor, and compares its preclinical in vivo efficacy with Everolimus, an approved mTOR inhibitor widely used in the treatment of various cancers, including breast cancer.[5][6]
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of the hypothetical this compound analog (FP-3a) and Everolimus in a human breast cancer xenograft model in mice. The data for Everolimus is based on published studies, while the data for FP-3a is projected for a novel inhibitor with dual pathway targeting.[1][7]
| Parameter | This compound analog (FP-3a) (Hypothetical Data) | Everolimus |
| Drug Target | Dual PI3K/mTOR Inhibitor | mTORC1 Inhibitor |
| Mouse Model | Athymic Nude Mice | Athymic Nude Mice |
| Xenograft Model | MCF-7 Human Breast Adenocarcinoma | MDA-MB-468 Human Breast Adenocarcinoma |
| Dosing Regimen | 50 mg/kg, oral gavage, daily | 10 mg/kg, oral gavage, 3 times per week[7] |
| Treatment Duration | 21 days | 21 days[7] |
| Tumor Growth Inhibition (TGI) | 85% | 61.7%[7] |
| Body Weight Change | < 5% loss | No significant change |
| Observed Toxicities | No significant adverse effects noted | Generally well-tolerated |
Signaling Pathway Inhibition
The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[2][3][4] In many cancers, this pathway is constitutively active, promoting tumor progression.[2] The diagram below illustrates the points of inhibition for both FP-3a and Everolimus within this pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following is a representative protocol for an in vivo xenograft study to assess the efficacy of anticancer compounds.
1. Cell Culture and Animal Model
-
Cell Line: MCF-7 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.
2. Tumor Implantation
-
MCF-7 cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.
-
Tumor growth is monitored, and tumors are allowed to reach a mean volume of 100-150 mm³ before the commencement of treatment.
3. Drug Formulation and Administration
-
FP-3a (Hypothetical): The compound is formulated as a suspension in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. It is administered daily via oral gavage at a dose of 50 mg/kg.
-
Everolimus: Everolimus is formulated in a similar vehicle and administered three times per week via oral gavage at a dose of 10 mg/kg.[7]
-
Control Group: A control group receives the vehicle only, following the same administration schedule as the most frequent treatment arm.
4. Efficacy Evaluation
-
Tumor dimensions are measured twice weekly using digital calipers, and tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Animal body weights are recorded twice weekly as an indicator of general toxicity.
-
The study is terminated after 21 days of treatment.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
5. Statistical Analysis
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between the treated and control groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of < 0.05 is considered statistically significant.
Experimental Workflow
The diagram below outlines the key steps in the in vivo efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Results of Furo[3,2-b]pyridin-3-ol Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Furo[3,2-b]pyridine derivatives with alternative compounds, supported by experimental data. The focus is on their roles as kinase inhibitors and modulators of the Hedgehog signaling pathway. Due to the limited availability of direct bioassay data for the unsubstituted Furo[3,2-b]pyridin-3-ol, this guide centers on the more extensively studied and biologically active substituted Furo[3,2-b]pyridine derivatives.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data for Furo[3,2-b]pyridine derivatives and their alternatives in key bioassays.
Table 1: Inhibition of Cdc-like Kinases (CLKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| MU1210 (3,5-disubstituted Furo[3,2-b]pyridine) | CLK1 | 8 | [1] |
| CLK2 | 20 | [1] | |
| CLK4 | 12 | [1] | |
| Roscovitine (Alternative CDK Inhibitor) | CDK1/cyclin B | 650 | [2] |
| CDK2/cyclin A | 700 | [2] | |
| CDK2/cyclin E | 700 | [2] | |
| CDK5/p35 | 200 | [3] |
Table 2: Modulation of the Hedgehog Signaling Pathway
| Compound | Assay Type | IC50 | Reference |
| 3,5,7-trisubstituted Furo[3,2-b]pyridine derivatives | GLI-dependent reporter gene assay | Sub-micromolar | [4] |
| Vismodegib (Alternative Hedgehog Pathway Inhibitor) | GLI-luciferase reporter assay | 0.05 µM | [5] |
Table 3: Inhibition of Sirtuin 1 (SIRT1)
| Compound Class | Target | Activity | Reference |
| 2-substituted Furo[3,2-b]pyridine derivatives | SIRT1 | Inhibition observed | [6] |
| Specific IC50 values for Furo[3,2-b]pyridine derivatives against SIRT1 are not readily available in the reviewed literature. Known SIRT1 inhibitors include compounds like Nicotinamide and Sirtinol. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (for CLKs)
Principle: The inhibitory activity of the compounds against Cdc-like kinases (CLKs) is determined using a kinase assay that measures the amount of ATP consumed during the phosphorylation of a substrate. The reduction in ATP consumption in the presence of the test compound corresponds to its inhibitory potency.
Protocol:
-
Reagents: Recombinant human CLK1, CLK2, and CLK4 enzymes, a suitable substrate (e.g., a generic kinase peptide substrate), ATP, and the test compounds (Furo[3,2-b]pyridine derivatives and Roscovitine).
-
Assay Buffer: A buffer solution containing Tris-HCl, MgCl2, and DTT is prepared to maintain optimal pH and provide necessary cofactors for the kinase reaction.
-
Procedure:
-
The kinase reaction is initiated by mixing the CLK enzyme, the substrate, and the test compound at various concentrations in a microplate well.
-
The reaction is started by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of remaining ATP is quantified using a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hedgehog Signaling Pathway Reporter Assay
Principle: This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter. Inhibition of the pathway by a test compound results in a decrease in reporter gene expression.[7]
Protocol:
-
Cell Line: A suitable cell line, such as Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter), is used.[8]
-
Reagents: Test compounds (Furo[3,2-b]pyridine derivatives and Vismodegib), a Hedgehog pathway agonist (e.g., Purmorphamine or a Sonic Hedgehog (Shh) conditioned medium) to stimulate the pathway, and cell culture medium.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with the Hedgehog pathway agonist in the presence of varying concentrations of the test compounds.
-
The plates are incubated for a sufficient period (e.g., 48 hours) to allow for changes in reporter gene expression.
-
The cells are lysed, and the luciferase activity (both firefly and Renilla) is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 values are determined by plotting the percentage of pathway inhibition against the logarithm of the compound concentration.[8]
SIRT1 Inhibition Assay
Principle: The inhibitory effect of compounds on Sirtuin 1 (SIRT1), a histone deacetylase, is measured using a fluorometric assay. The assay detects the product of the deacetylation reaction.
Protocol:
-
Reagents: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, NAD+ (a necessary cofactor for SIRT1 activity), and the test compounds.
-
Assay Buffer: A buffer solution is used to maintain optimal conditions for the enzymatic reaction.
-
Procedure:
-
The SIRT1 enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the fluorogenic substrate and NAD+.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Analysis: The fluorescence intensity is measured using a fluorometer. The IC50 values are calculated by plotting the percentage of SIRT1 inhibition against the logarithm of the compound concentration.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: CLK1 Signaling Pathway and Inhibition by Furo[3,2-b]pyridine Derivatives.
Caption: Hedgehog Signaling Pathway and Modulation by Furo[3,2-b]pyridine Derivatives.
Caption: General Experimental Workflow for Bioassay Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Off-Target Effects of Furo[3,2-b]pyridin-3-ol in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of Furo[3,2-b]pyridin-3-ol, a potent kinase inhibitor scaffold, in cellular models. By presenting experimental data, detailed protocols, and visualizations of affected signaling pathways, this document aims to equip researchers with the necessary information to evaluate the selectivity profile of this compound class and guide further drug development efforts.
Introduction
The Furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential as a potent and selective inhibitor of several protein kinases.[1][2][3] Derivatives of this scaffold have been primarily investigated as inhibitors of Cdc-like kinases (CLKs), which are key regulators of pre-mRNA splicing.[1][2][3] Additionally, certain Furo[3,2-b]pyridine analogs have been shown to modulate the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis.[1][2]
Understanding the off-target effects of kinase inhibitors is paramount in drug development to minimize toxicity and predict clinical outcomes. This guide focuses on the off-target profile of the this compound scaffold, providing a comparative analysis with relevant alternative compounds and detailing the experimental methodologies used for their evaluation.
Kinase Selectivity Profile
The selectivity of Furo[3,2-b]pyridine-based inhibitors has been assessed using various methodologies, including broad-panel kinase screening and thermal shift assays. While specific data for the unsubstituted this compound is limited in publicly available literature, data for closely related, highly selective derivatives provide valuable insights into the scaffold's general selectivity.
A key derivative, compound 12f (a 3,5-disubstituted furo[3,2-b]pyridine), has demonstrated high selectivity for CLK kinases in kinome-wide screening.[4] The kinome tree representation below illustrates the selectivity of this compound, highlighting its potent inhibition of CLK1, CLK2, and CLK4 with minimal off-target interactions at a concentration of 1 µM.
Table 1: Kinase Inhibition Profile of Representative Furo[3,2-b]pyridine and Alternative CLK Inhibitors
| Compound/Scaffold | Primary Target(s) | Off-Target Kinases (Notable Inhibition) | Assay Type | Reference |
| Furo[3,2-b]pyridine derivative (12f) | CLK1, CLK2, CLK4 | Minimal off-target activity at 1µM | Kinome Scan | [4] |
| Furo[3,2-b]pyridine derivative (MU1210) | CLK1, CLK2, CLK4 | PIM1, DYRK1A, Haspin, DRAK2 | Thermal Shift (ΔTm) | [5][6] |
| SGC-CLK-1 (Thieno[3,2-b]pyridine derivative) | CLK1, CLK2, CLK4 | HIPK1, HIPK2, STK16 | KINOMEscan® | [7] |
| TG003 (Benzothiazole) | CLK1, CLK4 | DYRK1A, DYRK1B, DYRK2, DYRK3, HIPK2 | Enzymatic Assay | [6] |
Impact on Cellular Signaling Pathways
Beyond direct kinase inhibition, it is crucial to understand the impact of a compound on entire signaling pathways within a cellular context. Furo[3,2-b]pyridine derivatives have been shown to primarily affect the CLK-mediated splicing regulation and the Hedgehog signaling pathway .
CLK-Mediated Splicing Regulation
CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. By inhibiting CLKs, this compound and its analogs can alter pre-mRNA splicing patterns, leading to changes in protein isoform expression. This can have profound effects on various cellular processes, including cell cycle progression and apoptosis.
Hedgehog Signaling Pathway
Select Furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. These compounds typically act by inhibiting the G protein-coupled receptor Smoothened (SMO), a key positive regulator of the pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments used to characterize the off-target effects of this compound and related compounds.
Kinase Profiling (KINOMEscan®)
This method provides a quantitative measure of compound binding to a large panel of kinases.
Experimental Workflow:
Protocol:
-
Compound Preparation: The test compound is serially diluted to the desired concentrations.
-
Assay Plate Preparation: A panel of human kinases, tagged with a unique DNA identifier, are immobilized on a solid support.
-
Binding Reaction: The test compound is incubated with the kinase panel in the presence of a proprietary ATP-competitive ligand. The amount of kinase captured on the solid support is proportional to the amount of kinase that is not bound to the test compound.
-
Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are typically expressed as a percentage of inhibition relative to a DMSO control.
Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to assess target engagement and off-target binding in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Adherent or suspension cells are cultured to the desired density and treated with the test compound or vehicle (e.g., DMSO) for a specified time.
-
Heating: The cell suspension or adherent cells in media are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Cells are lysed using an appropriate buffer (e.g., freeze-thaw cycles, sonication).
-
Separation of Soluble and Precipitated Proteins: The cell lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein and potential off-target proteins remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Hedgehog Signaling Pathway Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.
Protocol:
-
Cell Line: A suitable cell line (e.g., Shh-LIGHT2 cells) containing a Gli-responsive luciferase reporter construct is used.
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with the test compound at various concentrations in the presence of a Hedgehog pathway agonist (e.g., Purmorphamine or SAG).
-
Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., a constitutively expressed Renilla luciferase) and the percentage of inhibition of Hedgehog pathway activity is calculated.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The available data on close analogs indicate a high degree of selectivity for CLK kinases, with some members of the class also exhibiting modulatory effects on the Hedgehog signaling pathway.
A thorough understanding of the off-target profile is critical for the successful clinical translation of any kinase inhibitor. The experimental protocols detailed in this guide provide a robust framework for assessing the selectivity of this compound derivatives in cellular models. By employing a combination of broad-panel kinase screening, cellular target engagement assays, and pathway-specific reporter assays, researchers can build a comprehensive picture of a compound's activity and make informed decisions in the drug discovery and development process. Further investigation into the specific off-target interactions of this compound itself is warranted to fully delineate its therapeutic potential.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
Furo[3,2-b]pyridin-3-ol Derivatives Emerge as Potent and Selective CLK Inhibitors: A Comparative Benchmarking Analysis
For Immediate Release
[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, novel scaffolds that offer both high potency and selectivity are of paramount interest. This guide provides a comparative analysis of Furo[3,2-b]pyridin-3-ol derivatives against a panel of known Cdc-like Kinase (CLK) inhibitors. The data presented herein, collated from various scientific sources, positions the Furo[3,2-b]pyridine core as a promising pharmacophore for the development of next-generation therapeutics targeting CLK-driven pathologies, including cancer and viral infections.
Cdc-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that play a crucial role in the regulation of RNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, making them attractive targets for therapeutic intervention. This guide offers a head-to-head comparison of a key Furo[3,2-b]pyridine-based inhibitor, MU1210, with other established CLK inhibitors, providing researchers with critical data to inform their drug discovery programs.
Comparative Inhibitory Activity of CLK Inhibitors
The inhibitory potential of this compound derivatives is exemplified by MU1210, which demonstrates potent inhibition of CLK1, CLK2, and CLK4 with IC50 values in the low nanomolar range.[2] The following table summarizes the reported IC50 values of MU1210 and other well-characterized CLK inhibitors against various CLK isoforms.
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | Reference(s) |
| MU1210 (Furo[3,2-b]pyridine derivative) | 8 | 20 | >3000 | 12 | [1][2] |
| TG003 | 20 | 200 | - | 15 | [1][3] |
| CLK-IN-T3 | 0.67 | 15 | 110 | - | [1] |
| T025 | 4.8 (Kd) | 0.096 (Kd) | 6.5 (Kd) | 0.61 (Kd) | [1] |
| CC-671 | - | 3 | - | - | [3] |
| ML167 | >10-fold selective for CLK4 | >10-fold selective for CLK4 | >10-fold selective for CLK4 | 136 | [3] |
| KH-CB19 | 19.7 | - | 530 | - | [1] |
| CLK1-IN-1 | 2 | - | - | - | [1] |
Note: IC50 values are sourced from multiple publications and may have been determined using different assay conditions. Direct comparison should be made with caution. "Kd" denotes the dissociation constant.
CLK Signaling Pathway and Mechanism of Inhibition
CLKs are integral to the regulation of pre-mRNA splicing. They phosphorylate SR proteins, which are essential components of the spliceosome. This phosphorylation event is critical for the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA. By inhibiting CLK activity, compounds like this compound derivatives can modulate RNA splicing, a process that is often hijacked in cancer cells to produce pro-tumorigenic protein isoforms.
Caption: CLK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro CLK Kinase Inhibition Assay
The following protocol outlines a typical in vitro kinase assay used to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CLK isoform.
Objective: To quantify the inhibitory activity of a test compound (e.g., a this compound derivative) against a specific CLK enzyme.
Materials:
-
Recombinant human CLK enzyme (e.g., CLK1, CLK2, CLK4)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate or a specific SR peptide)
-
Test compound (solubilized in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add kinase buffer to all wells.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CLK enzyme to all wells except the negative control.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add a mixture of ATP and the substrate peptide to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: In Vitro Kinase Assay Workflow for IC50 Determination.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective CLK inhibitors. As demonstrated by MU1210, derivatives of this core structure exhibit low nanomolar efficacy against key CLK isoforms.[2] While further head-to-head studies under standardized conditions are required for a definitive comparison, the existing data strongly suggests that this compound-based compounds are highly competitive with other known CLK inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own benchmarking studies and to further explore the therapeutic potential of this promising class of molecules.
References
Safety Operating Guide
Personal protective equipment for handling Furo[3,2-b]pyridin-3-ol
This guide provides crucial safety and logistical information for the handling and disposal of Furo[3,2-b]pyridin-3-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes, dust, and vapors. |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the face and neck from splashes and airborne particles. | |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH-approved air-purifying respirator | Required when handling the powder outside of a certified fume hood to avoid inhalation of dust.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This minimizes the inhalation of dust and vapors.
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, sparks, and hot surfaces.[2] Use spark-proof tools and explosion-proof equipment when handling significant quantities.[2]
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by clearing it of unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Weighing and Transferring:
-
To avoid the formation of dust, handle the solid material carefully.[2]
-
Use a spatula or other appropriate tool for transferring the powder.
-
If possible, use a containment system such as a glove box for weighing and aliquoting.
-
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, clearly labeled, and sealed waste container.[2]
-
The container should be suitable for chemical waste and kept closed when not in use.[2]
2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of this compound down the drain or in the general trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
